Product packaging for B 494(Cat. No.:CAS No. 20796-40-1)

B 494

Cat. No.: B3368287
CAS No.: 20796-40-1
M. Wt: 248.09 g/mol
InChI Key: BLIYLDFWKLERFT-UHFFFAOYSA-N
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Description

B 494 is a useful research compound. Its molecular formula is C6H16Cl2N3OP and its molecular weight is 248.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N3OP B3368287 B 494 CAS No. 20796-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(methylamino)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2N3OP/c1-9-13(12,10-2)11(5-3-7)6-4-8/h3-6H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIYLDFWKLERFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNP(=O)(NC)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174883
Record name Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20796-40-1
Record name Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020796401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Upadacitinib (B 494): A Deep Dive into its Mechanism of Action in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of upadacitinib (formerly B 494), a second-generation Janus kinase (JAK) inhibitor, in the context of rheumatoid arthritis (RA). Upadacitinib is an oral, selective JAK1 inhibitor developed to modulate the signaling of pro-inflammatory cytokines implicated in the pathophysiology of RA.[1][2][3][4][5] This document will delve into the molecular interactions, cellular effects, and clinical implications of upadacitinib's targeted approach to immunosuppression.

The JAK-STAT Signaling Pathway and its Role in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. The pathogenesis of RA involves a complex interplay of immune cells and inflammatory mediators, with pro-inflammatory cytokines playing a central role. Many of these cytokines, including several interleukins (ILs) and interferons (IFNs), transduce their signals through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4]

The JAK family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[4]

In rheumatoid arthritis, the overactivation of the JAK-STAT pathway by cytokines such as IL-6 and IFN-γ contributes to the chronic inflammatory state, synovial inflammation, and joint destruction.[6][7][8]

Upadacitinib's Selective Inhibition of JAK1

Upadacitinib was designed to be a selective inhibitor of JAK1.[2][6] This selectivity is hypothesized to provide a favorable benefit-risk profile by primarily targeting the signaling of cytokines dependent on JAK1, while having less of an effect on pathways mediated by other JAK isoforms that are crucial for other physiological processes.[6][7] For instance, JAK2 is essential for erythropoiesis, and JAK3 is involved in immunosurveillance.[9]

Biochemical and Cellular Potency

In vitro studies have demonstrated upadacitinib's potent and selective inhibition of JAK1. In biochemical assays using recombinant human JAKs, upadacitinib showed the highest potency against JAK1.[8][10] This selectivity was further confirmed in cellular assays.[6][7][8]

Table 1: In Vitro Potency of Upadacitinib Against JAK Isoforms

Assay TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Biochemical Assays 47 ± 6.1120 ± 29.62304 ± 380.34690
Engineered Cellular Assays 14593~1820~2660

Data sourced from "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)".[8]

The data clearly indicates that upadacitinib is significantly more potent against JAK1 compared to JAK2, JAK3, and TYK2 in both biochemical and cellular environments.

Downstream Effects on STAT Phosphorylation

By selectively inhibiting JAK1, upadacitinib effectively blocks the phosphorylation and activation of downstream STAT proteins. In human leukocyte cellular assays, upadacitinib was shown to more potently inhibit cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 than that mediated by JAK2/JAK2.[11][12][13] This targeted inhibition of STAT signaling is the core of its mechanism for reducing inflammation in rheumatoid arthritis.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of upadacitinib against recombinant human JAK enzymes.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

  • Enzyme activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • A peptide substrate and ATP were incubated with each JAK enzyme in the presence of varying concentrations of upadacitinib.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified by adding a europium-labeled anti-phosphotyrosine antibody.

  • The TR-FRET signal was measured, and IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Engineered Cellular Assays

Objective: To assess the potency and selectivity of upadacitinib on individual JAK kinases in a cellular context.

Methodology:

  • Engineered cell lines were utilized, each dependent on a specific JAK kinase for proliferation.

  • These cells were cultured in the presence of a cytokine that activates the specific JAK pathway.

  • Cells were treated with a range of concentrations of upadacitinib.

  • Cell proliferation was measured after a set incubation period using a luminescent cell viability assay.

  • IC50 values were determined by plotting the inhibition of cell proliferation against the concentration of upadacitinib.

STAT Phosphorylation Assays in Human Leukocytes

Objective: To measure the effect of upadacitinib on cytokine-induced STAT phosphorylation in human whole blood.

Methodology:

  • Whole blood samples were obtained from healthy volunteers.

  • Samples were pre-incubated with varying concentrations of upadacitinib.

  • Cytokines known to signal through specific JAK pathways (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3) were added to stimulate the cells.

  • Following stimulation, red blood cells were lysed, and the remaining leukocytes were fixed and permeabilized.

  • The cells were then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5).

  • The level of STAT phosphorylation in specific leukocyte populations was quantified using flow cytometry.

Visualizing the Mechanism and Experimental Workflow

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Upadacitinib's Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription Modulation Experimental_Workflow Workflow for STAT Phosphorylation Assay cluster_sample_prep Sample Preparation cluster_stimulation Cellular Stimulation cluster_processing Sample Processing cluster_analysis Analysis Blood Whole Blood Sample Incubation Pre-incubation with Upadacitinib Blood->Incubation Cytokine Addition of Cytokine (e.g., IL-6) Incubation->Cytokine Lysis Red Blood Cell Lysis Cytokine->Lysis FixPerm Fixation and Permeabilization Lysis->FixPerm Staining Staining with fluorescent anti-pSTAT antibodies FixPerm->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Logical_Relationship Logical Cascade of Upadacitinib's Action in Rheumatoid Arthritis cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_pathophysiological Pathophysiological Level cluster_clinical Clinical Level JAK1_Inhibition Selective JAK1 Inhibition STAT_Block Reduced STAT Phosphorylation JAK1_Inhibition->STAT_Block Gene_Expression Altered Gene Expression STAT_Block->Gene_Expression Cytokine_Mod Modulation of Pro-inflammatory Cytokine Signaling Gene_Expression->Cytokine_Mod Inflammation_Red Reduction in Synovial Inflammation Cytokine_Mod->Inflammation_Red Disease_Activity Decreased Disease Activity Inflammation_Red->Disease_Activity Radiographic_Prog Inhibition of Radiographic Progression Disease_Activity->Radiographic_Prog

References

The Selective JAK1 Inhibition Profile of Upadacitinib (ABT-494): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (ABT-494) is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases. The therapeutic rationale for developing a JAK1-selective inhibitor lies in the potential to elicit desired immunomodulatory effects by targeting specific cytokine signaling pathways while minimizing off-target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and TYK2). This technical guide provides an in-depth analysis of the JAK1 selectivity profile of upadacitinib, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of upadacitinib has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency against the four JAK isoforms.

Table 1: Biochemical Assay - Potency of Upadacitinib against Recombinant Human JAK Enzymes

KinaseIC50 (nM)
JAK143 - 45
JAK2109 - 120
JAK32100 - 2300
TYK24700

Data compiled from multiple sources.

Table 2: Cellular Assay - Potency of Upadacitinib in Engineered Cell Lines

TargetCell LineIC50 (nM)Fold Selectivity (vs. JAK1)
JAK1Engineered Cell Line14-
JAK2Engineered Cell Line593 - 600~42 - 74
JAK3Engineered Cell Line1820~130
TYK2Engineered Cell Line->190

Data compiled from multiple sources. Fold selectivity is calculated based on the ratio of IC50 values (IC50 of JAKx / IC50 of JAK1).

Experimental Protocols

The determination of the JAK1 selectivity profile of upadacitinib relies on robust and well-defined experimental methodologies. Below are detailed descriptions of the core biochemical and cellular assays employed.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of upadacitinib on the enzymatic function of isolated, recombinant JAK proteins.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (often with a tag such as GST for purification) are expressed and purified, typically from an insect cell system (e.g., Sf9).

    • A suitable peptide substrate, such as a synthetic peptide derived from a known JAK substrate like IRS-1 (e.g., IRS1(Y608) Peptide), is used.

  • Assay Reaction:

    • The assay is typically performed in a 96-well or 384-well plate format.

    • A reaction mixture is prepared containing a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a fixed concentration of the recombinant JAK enzyme, and the peptide substrate.

    • Upadacitinib is serially diluted to a range of concentrations and added to the wells.

    • The kinase reaction is initiated by the addition of adenosine triphosphate (ATP) at a concentration close to its Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • The amount of product (phosphorylated substrate or ADP) is quantified. Common detection methods include:

      • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a luminescent signal.

      • Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for JAK Inhibition (STAT Phosphorylation)

Objective: To assess the inhibitory activity of upadacitinib on JAK-mediated signaling within a cellular context by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.

Methodology:

  • Cell Line and Culture:

    • Engineered cell lines, such as the murine pro-B cell line Ba/F3, are commonly used. These cells are dependent on cytokine signaling for proliferation and survival and can be engineered to express specific human JAKs and cytokine receptors.

    • Alternatively, primary human cells like peripheral blood mononuclear cells (PBMCs) can be used to assess activity in a more physiologically relevant system.

  • Inhibitor Treatment and Cytokine Stimulation:

    • Cells are pre-incubated with a range of concentrations of upadacitinib for a specified time (e.g., 1-2 hours).

    • To activate specific JAK-STAT pathways, cells are stimulated with a relevant cytokine. For example:

      • JAK1/JAK2: Interleukin-6 (IL-6) or Interferon-gamma (IFNγ) to induce STAT3 or STAT1 phosphorylation.

      • JAK1/JAK3: Interleukin-2 (IL-2) or Interleukin-7 (IL-7) to induce STAT5 phosphorylation.

      • JAK2/JAK2: Erythropoietin (EPO) to induce STAT5 phosphorylation.

  • Cell Fixation, Permeabilization, and Staining:

    • Following stimulation, the cells are immediately fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

    • The cell membrane is then permeabilized (e.g., with methanol) to allow intracellular access for antibodies.

    • Cells are stained with fluorescently labeled antibodies specific to the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3, anti-phospho-STAT5). Antibodies against cell surface markers can also be included to identify specific cell populations in mixed samples like PBMCs.

  • Flow Cytometry Analysis:

    • The fluorescence intensity of the stained cells is measured using a flow cytometer.

    • The data is analyzed to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence of different concentrations of upadacitinib.

    • IC50 values are calculated from the dose-response curves, representing the concentration of upadacitinib required to inhibit cytokine-induced STAT phosphorylation by 50%.

Mandatory Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 TYK2 TYK2 Receptor->TYK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT JAK3->Receptor JAK3->STAT TYK2->Receptor TYK2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling cascade.

Experimental Workflow for Cellular JAK Inhibition Assay

Cellular_Assay_Workflow start Start: Cell Culture (e.g., Ba/F3 cells) inhibitor 1. Pre-incubation with Upadacitinib (Dose Range) start->inhibitor cytokine 2. Cytokine Stimulation (e.g., IL-6, IL-2) inhibitor->cytokine fixation 3. Cell Fixation (e.g., Paraformaldehyde) cytokine->fixation permeabilization 4. Permeabilization (e.g., Methanol) fixation->permeabilization staining 5. Staining with Fluorescent anti-pSTAT Ab permeabilization->staining flow 6. Flow Cytometry Analysis staining->flow analysis 7. Data Analysis (MFI vs. Concentration) flow->analysis end End: IC50 Determination analysis->end

Caption: Workflow for determining cellular JAK inhibition.

Conclusion

The data presented in this technical guide clearly demonstrate that upadacitinib (ABT-494) is a potent inhibitor of JAK1 with significant selectivity over JAK2, JAK3, and TYK2. This selectivity is evident in both direct enzymatic assays and in more complex cellular signaling assays. The detailed experimental protocols provided offer a framework for the robust and reproducible assessment of JAK inhibitor selectivity. The favorable selectivity profile of upadacitinib is a key attribute that is believed to contribute to its therapeutic efficacy and safety profile in the treatment of a range of immune-mediated inflammatory diseases. Further research and clinical studies will continue to elucidate the full impact of this JAK1-selective inhibition.

The Preclinical Pharmacodynamics of Upadacitinib (ABT-494): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Upadacitinib (ABT-494) is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of several inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of upadacitinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel immunomodulatory therapies.

Core Pharmacodynamic Properties of Upadacitinib

Upadacitinib was designed to be a selective JAK1 inhibitor, a hypothesis driven by the aim of achieving a more favorable benefit-risk profile compared to pan-JAK inhibitors.[1][4] Preclinical studies have extensively characterized its selectivity and efficacy in various in vitro and in vivo models.

In Vitro Selectivity and Potency:

Biochemical and cellular assays have consistently demonstrated the selective inhibitory activity of upadacitinib on JAK1. In enzymatic assays using recombinant human JAK kinases, upadacitinib showed potent inhibition of JAK1 with an IC50 of 0.045 μM.[1][5] Its selectivity for JAK1 is evident when compared to its activity against other JAK family members, with IC50 values of 0.109 μM for JAK2, 2.1 μM for JAK3, and 4.7 μM for TYK2.[1][5] This translates to a greater than 40-fold selectivity for JAK1 over JAK3 and a 100-fold selectivity over TYK2 in these biochemical assays.[1][5]

In cellular assays, which are more physiologically relevant, upadacitinib's selectivity for JAK1 is even more pronounced. In engineered cell lines, upadacitinib was over 40-fold selective for JAK1 (IC50 of 0.014 μM) compared to JAK2 (IC50 of 0.593 μM), and approximately 130-fold and 190-fold selective against JAK3 and TYK2, respectively.[1] This selective inhibition of JAK1 leads to the potent suppression of signaling by cytokines that are dependent on JAK1, such as IL-6 and IFNγ.[1][4] For instance, in human whole blood, upadacitinib inhibited IL-6-induced STAT3 phosphorylation with IC50 values of 0.078 μM in CD14+ monocytes and 0.207 μM in CD3+ T-cells.[1]

In Vivo Efficacy in a Model of Rheumatoid Arthritis:

The preclinical efficacy of upadacitinib was evaluated in a rat adjuvant-induced arthritis (AIA) model, a well-established animal model for rheumatoid arthritis.[1][6] Oral administration of upadacitinib at the onset of disease resulted in a dose- and exposure-dependent reduction in paw swelling.[1][6] At a dose of 10 mg/kg, a greater than 90% inhibition of paw swelling was observed.[7] Furthermore, micro-CT analysis of the paws revealed that upadacitinib dose-dependently reduced the significant loss of bone volume associated with the disease.[1][6]

A key aspect of upadacitinib's preclinical profile is its favorable safety window concerning hematological and immunological parameters. Compared to the pan-JAK inhibitor tofacitinib, upadacitinib demonstrated a reduced effect on reticulocyte deployment and circulating natural killer (NK) cell depletion at doses that achieved similar efficacy in the AIA model.[1][4] This is consistent with its lower potency against JAK2 (involved in erythropoiesis) and JAK3 (involved in NK cell development).[1][8]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies of upadacitinib.

Table 1: In Vitro Inhibitory Activity of Upadacitinib against JAK Family Kinases

Assay TypeTarget KinaseIC50 (μM)
Biochemical Assay JAK10.045
JAK20.109
JAK32.1
TYK24.7
Cellular Assay (Engineered Cell Lines) JAK10.014
JAK20.593
JAK3>1.8
TYK2>2.7

Data sourced from Parmentier et al., 2018.[1]

Table 2: Cellular Activity of Upadacitinib on Cytokine-Induced STAT Phosphorylation

CytokineCell Type/MatrixMeasured EndpointIC50 (μM)
IL-6Human Whole Blood (CD14+ Monocytes)pSTAT30.078
IL-6Human Whole Blood (CD3+ T-cells)pSTAT30.207
ErythropoietinHuman UT-7 cellspSTAT5~0.8

Data sourced from Parmentier et al., 2018.[1]

Table 3: In Vivo Efficacy of Upadacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model

Dose (mg/kg, oral)Efficacy EndpointResult
0.4IFNγ Induction (inhibition)ED50
10Paw Swelling (inhibition)>90%
Dose-dependentBone Volume Loss (reduction)Significant

Data sourced from the FDA Non-Clinical Review and Parmentier et al., 2018.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Kinase and Cellular Assays

1. Biochemical Kinase Assays:

  • Objective: To determine the direct inhibitory activity of upadacitinib on isolated JAK family kinases.

  • Methodology: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, and TYK2) were used. The assays were performed in a format that measures the phosphorylation of a substrate peptide. Upadacitinib was serially diluted and incubated with the kinase and substrate in the presence of ATP. The amount of phosphorylated substrate was quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF). IC50 values were calculated from the dose-response curves.

2. Cellular Assays in Engineered Cell Lines:

  • Objective: To assess the selectivity of upadacitinib for JAK1 in a cellular context.

  • Methodology: Engineered cell lines, such as Ba/F3 cells, were utilized. These cells are dependent on specific cytokine signaling pathways for their proliferation, and each cell line was engineered to be dependent on a specific JAK kinase. The cells were incubated with varying concentrations of upadacitinib, and cell proliferation was measured. IC50 values were determined based on the inhibition of cell growth.

3. STAT Phosphorylation Assays:

  • Objective: To measure the functional consequence of JAK inhibition by quantifying the phosphorylation of downstream STAT proteins.

  • Methodology:

    • Human Whole Blood: Freshly collected human whole blood was incubated with different concentrations of upadacitinib. The blood was then stimulated with a specific cytokine (e.g., IL-6) to induce JAK-STAT signaling. After stimulation, red blood cells were lysed, and the remaining white blood cells were fixed and permeabilized. The levels of phosphorylated STAT proteins (e.g., pSTAT3) in specific cell populations (identified by cell surface markers like CD14 or CD3) were measured by flow cytometry using phospho-specific antibodies.

    • Cell Lines: For cell line-based assays (e.g., UT-7 cells for erythropoietin signaling), the cells were cultured and then treated with upadacitinib before stimulation with the respective cytokine. Cell lysates were then analyzed for phosphorylated STATs using methods like SureFire pSTAT assays or Western blotting.

In Vivo Animal Model

1. Rat Adjuvant-Induced Arthritis (AIA) Model:

  • Objective: To evaluate the in vivo efficacy of upadacitinib in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • Induction: Arthritis was induced in female Lewis rats by a single intradermal injection of heat-killed Mycobacterium tuberculosis suspended in mineral oil (Complete Freund's Adjuvant) into the base of the tail or a hind paw.

    • Treatment: Oral administration of upadacitinib (or vehicle control) was initiated at the first signs of disease, typically around day 7 post-induction, and continued daily.

    • Efficacy Assessment:

      • Paw Swelling: The volume of the hind paws was measured regularly using a plethysmometer. The percentage of inhibition of paw swelling was calculated relative to the vehicle-treated group.

      • Arthritis Score: The severity of arthritis in each paw was visually scored on a scale of 0-4, based on erythema, swelling, and joint deformity.

      • Bone Erosion: At the end of the study (e.g., day 18), paws were harvested, and bone destruction was quantified using micro-computed tomography (μCT).

2. Reticulocyte and Natural Killer (NK) Cell Analysis:

  • Objective: To assess the in vivo selectivity of upadacitinib on hematological and immunological parameters.

  • Methodology:

    • Reticulocyte Deployment: Naive rats were treated with upadacitinib. To stimulate reticulocyte production, rats were challenged with erythropoietin (Epo). Blood samples were collected, and the percentage of circulating reticulocytes was determined using an automated hematology analyzer or by flow cytometry.

    • NK Cell Counts: Blood samples were collected from upadacitinib-treated rats. The number of circulating NK cells was quantified by flow cytometry using specific cell surface markers (e.g., CD161).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK (other) Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation) pSTAT_dimer->Gene_Expression Translocation & Regulation Upadacitinib Upadacitinib (ABT-494) Upadacitinib->JAK1 Inhibition

Caption: JAK/STAT Signaling Pathway and the Mechanism of Action of Upadacitinib.

STAT_Phosphorylation_Assay_Workflow start Start: Human Whole Blood or Cultured Cells incubation Incubate with Upadacitinib (Dose Range) start->incubation stimulation Stimulate with Cytokine (e.g., IL-6) incubation->stimulation lysis_fix_perm Lyse RBCs (if blood), Fix, and Permeabilize Cells stimulation->lysis_fix_perm staining Stain with Fluorescently-labeled Antibodies (pSTAT & Cell Markers) lysis_fix_perm->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry end End: Determine IC50 for pSTAT Inhibition flow_cytometry->end

Caption: Experimental Workflow for the STAT Phosphorylation Assay.

Rat_AIA_Model_Workflow start Start: Female Lewis Rats induction Induce Arthritis with Complete Freund's Adjuvant start->induction onset Onset of Disease (Day ~7) induction->onset treatment Daily Oral Dosing with Upadacitinib or Vehicle onset->treatment monitoring Monitor Paw Swelling and Arthritis Score treatment->monitoring endpoint Endpoint Analysis (Day ~18) monitoring->endpoint analysis Paw Volume Measurement, Micro-CT for Bone Erosion endpoint->analysis end End: Determine Efficacy analysis->end

Caption: Experimental Workflow for the Rat Adjuvant-Induced Arthritis (AIA) Model.

References

Upadacitinib's Targeted Inhibition of the JAK-STAT Pathway in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib (RINVOQ®) is an oral, selective and reversible Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of a range of immune-mediated inflammatory diseases. By preferentially targeting JAK1, upadacitinib modulates the signaling of key pro-inflammatory cytokines implicated in the pathophysiology of conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease. This technical guide provides an in-depth overview of upadacitinib's mechanism of action, its selectivity profile, the signaling pathways it targets, and detailed methodologies for key experiments used in its characterization. Quantitative data from preclinical and clinical studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic action.

Mechanism of Action: Selective Inhibition of JAK1

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1][2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors in pairs and, upon cytokine binding, auto-phosphorylate and activate each other.[3] This activation leads to the phosphorylation and activation of STAT proteins, which then dimerize, translocate to the nucleus, and modulate gene expression.[4]

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK enzymes and preventing the phosphorylation and activation of STATs.[4][5] This blockade of the JAK-STAT pathway effectively dampens the inflammatory response driven by various cytokines.

A key feature of upadacitinib is its selectivity for JAK1.[4] JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFNγ).[3][6] By preferentially inhibiting JAK1 over JAK2, JAK3, and TYK2, upadacitinib aims to achieve a favorable benefit-risk profile by minimizing interference with pathways predominantly mediated by other JAKs, such as hematopoiesis (JAK2-dependent) and certain immune functions (JAK3-dependent).[6]

Quantitative Data: Selectivity and Clinical Efficacy

The selectivity and potency of upadacitinib have been extensively characterized in both enzymatic and cellular assays. Clinical trials have further demonstrated its efficacy across a range of autoimmune diseases.

Table 1: In Vitro Inhibitory Potency and Selectivity of Upadacitinib
KinaseEnzymatic Assay IC50 (μM)Cellular Assay Selectivity (Fold vs. JAK1)
JAK1 0.043[4]-
JAK2 0.12[4]>40[4]
JAK3 2.3[4]>130[4]
TYK2 4.7[4]>190[4]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of upadacitinib required to inhibit 50% of the kinase activity.

Table 2: Summary of Key Clinical Trial Efficacy Data for Upadacitinib
DiseaseTrialPrimary EndpointUpadacitinib ResultPlacebo/Comparator Result
Rheumatoid Arthritis SELECT-MONOTHERAPY[1][7]ACR20 at Week 1468% (15 mg) / 71% (30 mg)41% (Methotrexate)
SELECT-COMPARE[8]ACR20 at Week 1271% (15 mg)36% (Placebo)
Psoriatic Arthritis SELECT-PsA 1ACR20 at Week 1271% (15 mg) / 79% (30 mg)36% (Placebo)
Atopic Dermatitis Phase 2b (NCT02925117)[9]Mean % change in EASI at Week 16-74% (30 mg) / -62% (15 mg)-23% (Placebo)
Ulcerative Colitis U-ACHIEVE Induction[10]Clinical Remission at Week 826.1% (45 mg)4.8% (Placebo)
U-ACHIEVE Maintenance[7]Clinical Remission at Week 5242% (15 mg) / 52% (30 mg)12% (Placebo)
Vitiligo Phase 3 (M19-044)[11][12]T-VASI 50 at Week 48~19-22%~6%

ACR20: 20% improvement in American College of Rheumatology criteria. EASI: Eczema Area and Severity Index. T-VASI 50: ≥50% reduction from baseline in Total Vitiligo Area Scoring Index.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for understanding upadacitinib's mechanism and characterization.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Upadacitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK_other JAK1/2/3 or TYK2 Receptor->JAK_other JAK1->JAK_other Trans-phosphorylation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.

Experimental_Workflow Experimental Workflow for JAK Inhibitor Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_exvivo Ex Vivo Analysis Enzymatic Biochemical Kinase Assay (IC50 Determination) Cellular Cellular pSTAT Assay (Selectivity & Potency) Enzymatic->Cellular Informs Animal Animal Models of Autoimmune Disease (e.g., Rat AIA) Cellular->Animal Guides Dose Selection Efficacy Efficacy Assessment (e.g., Paw Swelling) Animal->Efficacy Human Human Whole Blood Assay (Pharmacodynamics) PD Pharmacodynamic Readout (pSTAT Inhibition) Human->PD

Caption: Workflow for characterizing the efficacy and selectivity of a JAK inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize upadacitinib.

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of upadacitinib against isolated JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Upadacitinib stock solution (in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Protocol:

  • Prepare serial dilutions of upadacitinib in assay buffer.

  • In a 384-well plate, add the diluted upadacitinib, the specific JAK enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each upadacitinib concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylated STAT (pSTAT) Assay

Objective: To assess the potency and selectivity of upadacitinib in inhibiting cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or engineered cell lines expressing specific JAKs.

  • Cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3).[13]

  • Upadacitinib stock solution (in DMSO).

  • Cell culture medium.

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

  • Fluorochrome-conjugated antibodies against pSTAT3 and pSTAT5.

  • Flow cytometer.

Protocol:

  • Pre-incubate cells with serial dilutions of upadacitinib for a specified time (e.g., 1 hour).[13]

  • Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.

  • Fix the cells immediately to preserve the phosphorylation state.

  • Permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population.

  • Calculate the percent inhibition of pSTAT signaling for each upadacitinib concentration and determine the IC50 value.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the in vivo efficacy of upadacitinib in a preclinical model of rheumatoid arthritis.

Materials:

  • Female Lewis rats.[6]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6]

  • Upadacitinib formulated for oral administration.

  • Plethysmometer for measuring paw volume.

  • Micro-CT scanner for bone erosion analysis.

Protocol:

  • Induce arthritis by a single intradermal injection of CFA into the right hind footpad on Day 0.[6]

  • Begin oral administration of upadacitinib or vehicle control at the first signs of disease (e.g., Day 7) and continue for a defined period (e.g., 10 days).[6]

  • Measure paw swelling using a plethysmometer every other day to assess the anti-inflammatory effect.[6]

  • At the end of the study (e.g., Day 17), euthanize the animals and harvest the paws.

  • Analyze bone destruction and erosion using micro-CT scanning.

  • Compare the effects of upadacitinib treatment to the vehicle control group to determine in vivo efficacy.

Conclusion

Upadacitinib's selective inhibition of JAK1 represents a targeted approach to the treatment of a wide array of autoimmune diseases. Its well-characterized mechanism of action, favorable selectivity profile, and demonstrated clinical efficacy underscore its importance as a therapeutic option for patients with immune-mediated inflammatory conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of JAK inhibitors in both preclinical and clinical research settings. As our knowledge of the intricate roles of different JAK-STAT pathways in disease pathogenesis continues to grow, the development of increasingly selective inhibitors like upadacitinib will likely pave the way for more personalized and effective treatments for autoimmune disorders.

References

The JAK1 Inhibitor ABT-494 (Upadacitinib): A Deep Dive into its Immunomodulatory Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Janus kinase 1 (JAK1) inhibitor, ABT-494 (Upadacitinib), and its profound effects on cytokine signaling and production. ABT-494 has emerged as a significant therapeutic agent in the management of chronic inflammatory diseases, driven by its targeted mechanism of action within the complex web of cytokine-mediated immune responses.[1][2] This document details the quantitative impact of ABT-494 on various cytokines, outlines the experimental methodologies used to elucidate its function, and visualizes the intricate signaling pathways it modulates.

Core Mechanism of Action: Selective JAK1 Inhibition

ABT-494 is an orally active small molecule that demonstrates high selectivity for JAK1, a critical mediator of inflammatory cytokine signaling.[1][3] Its mechanism involves competitively binding to the ATP-binding site of JAK1, thereby inhibiting its kinase activity.[1] This action prevents the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, which are essential for the transcription of numerous pro-inflammatory genes.[1]

The selectivity of ABT-494 is a key feature, offering a more targeted approach compared to pan-JAK inhibitors. This selectivity aims to minimize off-target effects associated with the inhibition of other JAK isoforms, such as JAK2's role in erythropoiesis and JAK3's involvement in immune functions.[1]

Quantitative Effects on Cytokine Production

ABT-494 has been shown to potently suppress the production and signaling of several key pro-inflammatory cytokines. The following table summarizes the quantitative data on its inhibitory activity.

Cytokine/Signaling PathwayMetricValueCell Type/Assay ConditionReference
JAK1 IC₅₀43 nMIn vitro kinase assay[1]
JAK2 Selectivity over JAK1~60-74-foldCellular assays[1][2][4]
JAK3 Selectivity over JAK1>100-foldCellular assays[2]
TYK2 Selectivity over JAK1190-foldIn vitro kinase assay[1]
IL-6 Signaling InhibitionPotent suppressionPreclinical studies[1]
IFN-γ Signaling InhibitionPotent suppressionPreclinical studies[1]

Key Signaling Pathway Modulation

The primary signaling cascade affected by ABT-494 is the JAK-STAT pathway, which is central to the signal transduction of numerous cytokines implicated in autoimmune and inflammatory diseases.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other Other JAKs (JAK2, JAK3, TYK2) Receptor->JAK_other STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene ABT494 ABT-494 (Upadacitinib) ABT494->JAK1 Inhibition

Figure 1: Mechanism of Action of ABT-494 on the JAK-STAT Signaling Pathway.

Experimental Protocols

The characterization of ABT-494's activity and selectivity has been established through a series of in vitro and in vivo experiments.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of ABT-494 on the kinase activity of JAK isoforms.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

  • A sub-saturating concentration of ATP and a specific peptide substrate for each kinase are prepared in a reaction buffer.

  • Serial dilutions of ABT-494 are added to the enzyme/substrate mixture.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a fluorescence-based or radiometric assay.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays for JAK Selectivity

Objective: To assess the functional selectivity of ABT-494 in a cellular context where JAK signaling is dependent on specific cytokine stimulation.

Methodology:

  • Engineered cell lines that are dependent on specific cytokines for proliferation or signaling are utilized. For example, a cell line expressing the erythropoietin receptor (EPO-R) can be used to assess JAK2-dependent signaling.

  • Cells are pre-incubated with varying concentrations of ABT-494.

  • The respective cytokine (e.g., IL-6 for JAK1, EPO for JAK2) is added to stimulate the cells.

  • The downstream signaling event, such as STAT phosphorylation, is measured using techniques like flow cytometry or Western blotting.

  • Cellular IC₅₀ values are determined to establish the potency and selectivity of ABT-494 for each JAK-dependent pathway.[2]

In Vivo Models of Inflammation

Objective: To evaluate the efficacy of ABT-494 in reducing inflammation and disease severity in animal models.

Methodology (Rat Adjuvant-Induced Arthritis Model):

  • Arthritis is induced in rats by immunization with an adjuvant, leading to joint inflammation.

  • Animals are treated orally with ABT-494 or a vehicle control.

  • Disease progression is monitored by measuring paw swelling and through histological assessment of joint inflammation and damage.

  • The effect of treatment on circulating inflammatory biomarkers and immune cell populations (e.g., reticulocytes, NK cells) is also assessed to evaluate in vivo selectivity and potential side effects.[2]

Experimental Workflow for Assessing In Vivo Efficacy and Selectivity

The following diagram illustrates a typical workflow for preclinical evaluation of a JAK inhibitor like ABT-494.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis Induction Induce Arthritis (e.g., Adjuvant Injection in Rats) Treatment Oral Administration (ABT-494 vs. Vehicle) Induction->Treatment Monitoring Monitor Disease Progression (Paw Swelling, Clinical Score) Treatment->Monitoring Sample Collect Samples (Blood, Joint Tissue) Monitoring->Sample Histo Histopathology (Joint Inflammation & Damage) Sample->Histo Biomarker Biomarker Analysis (Cytokines, Immune Cells) Sample->Biomarker

Figure 2: Preclinical Experimental Workflow for In Vivo Evaluation of ABT-494.

Conclusion

ABT-494 (Upadacitinib) represents a significant advancement in the targeted therapy of inflammatory diseases. Its high selectivity for JAK1 allows for potent inhibition of key pro-inflammatory cytokine pathways while potentially offering an improved safety profile compared to less selective JAK inhibitors. The data gathered from a range of in vitro and in vivo studies provide a robust foundation for its clinical application and underscore the importance of selective JAK inhibition as a therapeutic strategy. Further research will continue to delineate the full spectrum of its immunomodulatory effects and its long-term clinical benefits.

References

Preclinical Toxicology of Upadacitinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Upadacitinib (RINVOQ®), a selective Janus kinase 1 (JAK1) inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key findings from a range of nonclinical studies, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology.

Executive Summary

Upadacitinib has undergone a thorough preclinical safety evaluation in various animal models. The principal target organs identified in repeat-dose toxicity studies were the liver and kidneys in rats, with immunosuppressive effects observed in both rats and dogs. Upadacitinib was not found to be mutagenic or clastogenic in a standard battery of genotoxicity assays. Carcinogenicity studies in mice and rats did not reveal a tumorigenic potential. Developmental and reproductive toxicology studies showed that Upadacitinib can be teratogenic at certain dose levels in rats and rabbits, a finding consistent with other JAK inhibitors. No adverse findings were noted in the pre- and postnatal development study in rats. Safety pharmacology studies did not indicate any significant effects on vital functions.

Repeat-Dose Toxicity

Pivotal nonclinical toxicology studies of Upadacitinib were conducted in rats for up to 6 months and in dogs for up to 9 months. The most common treatment-related findings in both species were related to the immunosuppressive effects of the drug.[1]

Rat Studies

In repeat-dose oral toxicity studies in rats, the primary target organs were the liver and kidneys.[1] The nonclinical studies provided a safety margin of 22-fold in rats compared to the maximum recommended human dose (MRHD) of 15 mg/day.[1]

Dog Studies

In dogs, the key findings were primarily related to immunosuppression, including skin infections, inflammation, cysts, and lymphoid depletion.[1] The safety margin in dogs was 2-fold compared to the MRHD of 15 mg/day.[1]

Genotoxicity

Upadacitinib was evaluated for its genotoxic potential in a comprehensive battery of in vitro and in vivo assays. The results from these studies were negative, indicating that Upadacitinib is not mutagenic or clastogenic.

Table 1: Summary of Genotoxicity Studies

Assay TypeTest SystemResult
In vitro bacterial mutagenicity assay (Ames test)S. typhimurium, E. coliNegative
In vitro chromosome aberration assayHuman peripheral blood lymphocytesNegative
In vivo micronucleus assayRat bone marrowNegative

Carcinogenicity

The carcinogenic potential of Upadacitinib was assessed in long-term studies in both mice and rats.

Table 2: Summary of Carcinogenicity Studies

Species/StrainStudy DurationDose Levels (mg/kg/day)Result
Tg.rasH2 Mouse26 weeks0, 5, 10, 20Negative
Sprague-Dawley Rat2 years (104 weeks)Males: 0, 4, 7.5, 15 Females: 0, 3, 7.5, 20Negative

Source:[2]

Experimental Protocols
  • 26-Week Tg.rasH2 Mouse Study: Upadacitinib was administered orally by gavage to transgenic Tg.rasH2 mice.[2]

  • 2-Year Rat Study: Upadacitinib was administered orally by gavage to Sprague-Dawley rats for 104 weeks.[2]

Reproductive and Developmental Toxicity

The effects of Upadacitinib on fertility, embryo-fetal development, and pre- and postnatal development were investigated in rats and rabbits.

Fertility and Early Embryonic Development

In a fertility study in rats, Upadacitinib was administered orally at dose levels of 0, 5, 25, and 50/75 (males/females) mg/kg/day.[2] Effects on fertility, including increased post-implantation loss and a reduced number of live fetuses per litter, were observed.[1]

Embryo-Fetal Development

Upadacitinib was shown to be teratogenic in both rats and rabbits.

Table 3: Summary of Embryo-Fetal Development Studies

SpeciesNo-Observed-Adverse-Effect Level (NOAEL)Teratogenic Effects Observed at ≥ Dose Levels (mg/kg/day)Specific Malformations
Rat1.5 mg/kg/day[1]5 mg/kg/day[1]Skeletal malformations (misshapen humerus, bent scapula)[1]
Rabbit10 mg/kg/day[1]Not specifiedSkeletal malformations, decreased fetal body weights, increased post-implantation loss[1]
Pre- and Postnatal Development

No adverse findings were noted in the pre- and postnatal development study conducted in rats.[1]

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the potential effects of Upadacitinib on the cardiovascular, respiratory, and central nervous systems. The specific protocols and detailed results of these studies are not publicly available in the provided search results. However, the overall preclinical safety assessment did not identify significant safety concerns in these vital organ systems that would preclude clinical development.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are involved in inflammation and immune function. By inhibiting JAK1, Upadacitinib modulates the signaling cascade that leads to the activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing the transcription of pro-inflammatory genes.[4][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition

Upadacitinib inhibits the JAK1 signaling pathway.

Experimental Workflows

Preclinical_Toxicology_Workflow cluster_discovery Drug Discovery & Candidate Selection cluster_preclinical Preclinical Safety Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_regulatory Regulatory Submission Discovery Upadacitinib Identification Genotoxicity_invitro Genotoxicity (Ames, Chromosome Aberration) Discovery->Genotoxicity_invitro Acute_Tox Single-Dose Toxicity Discovery->Acute_Tox Genotoxicity_invivo Genotoxicity (Micronucleus) Genotoxicity_invitro->Genotoxicity_invivo Repeat_Tox Repeat-Dose Toxicity (Rat, Dog) Acute_Tox->Repeat_Tox Carcinogenicity Carcinogenicity (Mouse, Rat) Repeat_Tox->Carcinogenicity Repro_Tox Reproductive & Developmental Toxicity (Rat, Rabbit) Repeat_Tox->Repro_Tox IND Investigational New Drug (IND) Application Repeat_Tox->IND Genotoxicity_invivo->IND Carcinogenicity->IND Repro_Tox->IND Safety_Pharm Safety Pharmacology (CV, Resp, CNS) Safety_Pharm->IND Repeat_Dose_Toxicity_Workflow cluster_study_design Study Design cluster_in_life In-Life Phase cluster_post_mortem Post-Mortem Phase cluster_analysis Data Analysis & Reporting Species Select Species (Rat, Dog) Dose_Selection Dose Range Finding Species->Dose_Selection Groups Assign Dose Groups (Control, Low, Mid, High) Dose_Selection->Groups Dosing Daily Oral Dosing Groups->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring Clinical_Pathology Hematology & Clinical Chemistry Dosing->Clinical_Pathology Necropsy Gross Necropsy Dosing->Necropsy Analysis Statistical Analysis Monitoring->Analysis Clinical_Pathology->Analysis Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology of Tissues Organ_Weights->Histopathology Histopathology->Analysis NOAEL Determine NOAEL Analysis->NOAEL Report Final Study Report NOAEL->Report

References

Methodological & Application

Application Notes and Protocols for ABT-494 (Upadacitinib) Administration in Murine Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of ABT-494 (Upadacitinib), a selective JAK1 inhibitor, in murine models of arthritis. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of JAK inhibitors for rheumatoid arthritis.

Introduction to ABT-494 and its Mechanism of Action

Upadacitinib (ABT-494) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors involved in inflammation and immune responses. In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) play a pivotal role in driving the chronic inflammation that leads to joint destruction. These cytokines bind to their respective receptors on immune cells, leading to the activation of associated JAKs. Specifically, JAK1 is crucial for signaling downstream of these pro-inflammatory cytokines.

Upon activation, JAK1 phosphorylates STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. By selectively inhibiting JAK1, ABT-494 effectively dampens this pro-inflammatory signaling cascade, thereby reducing the production of inflammatory mediators and mitigating the pathological processes of rheumatoid arthritis.

The JAK-STAT Signaling Pathway and Inhibition by ABT-494

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation ABT494 ABT-494 (Upadacitinib) ABT494->JAK1_active Inhibition gene_transcription Gene Transcription (Inflammatory Mediators) nucleus->gene_transcription Induces

Caption: JAK-STAT signaling pathway and the inhibitory action of ABT-494.

Murine Models of Arthritis

The most widely used and well-characterized murine model for studying rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model. This model shares many immunological and pathological features with human RA, making it suitable for evaluating novel therapeutics.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The DBA/1 mouse strain is highly susceptible to CIA. The disease is induced by immunization with type II collagen, a major constituent of articular cartilage, emulsified in Complete Freund's Adjuvant (CFA).

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA)

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 1 mL glass syringes

  • 26-gauge needles

  • Emulsifying needle or device

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • On the day of immunization, prepare a 1:1 emulsion of Type II collagen and CFA.

    • Draw equal volumes of cold collagen solution and CFA into two separate glass syringes connected by an emulsifying needle or a three-way stopcock.

    • Force the mixture back and forth between the syringes until a stable, white, thick emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Keep the emulsion on ice to prevent separation.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. The total dose of collagen per mouse should be 100 µg.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of Type II collagen and IFA following the same procedure as for the primary immunization.

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the exact same location.

II. Preparation and Administration of ABT-494

Materials:

  • ABT-494 (Upadacitinib) powder

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of vehicle, heat 30 mL of sterile water to 60-70°C.

    • Add 0.5 g of methylcellulose and stir to create a suspension.

    • Add 0.2 mL of Tween 80.

    • Add 70 mL of cold sterile water and continue stirring on a cold plate until the methylcellulose is fully dissolved and the solution is clear.

  • ABT-494 Formulation:

    • Calculate the required amount of ABT-494 based on the desired dose and the number of animals.

    • Levigate the ABT-494 powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

    • Prepare the formulation fresh daily or as stability data permits.

  • Oral Administration (Gavage):

    • Treatment with ABT-494 is typically initiated upon the first signs of arthritis (around day 21-28) or prophylactically.

    • Administer the ABT-494 formulation or vehicle to the mice via oral gavage.

    • The typical administration volume for mice is 10 mL/kg of body weight.

    • Dosing is generally performed once or twice daily.

III. Assessment of Arthritis

1. Clinical Scoring:

  • Visually inspect the paws of the mice 3-4 times per week, starting from day 21.

  • Score each paw based on the following scale:

    • 0: No evidence of erythema or swelling.

    • 1: Erythema and mild swelling confined to the tarsals or ankle or digits.

    • 2: Erythema and mild swelling extending from the ankle to the tarsals.

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits.

  • The maximum score per mouse is 16 (sum of scores for all four paws).

2. Paw Thickness Measurement:

  • Measure the thickness of the hind paws using a digital caliper 3-4 times per week.

  • The change in paw thickness over time is a quantitative measure of inflammation.

3. Histological Analysis (at study termination):

  • Euthanize the mice and dissect the hind paws and knees.

  • Fix the joints in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the joints in a suitable decalcifying solution.

  • Process and embed the tissues in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O for cartilage.

  • Score the histological sections for inflammation, pannus formation, and bone erosion using a semi-quantitative scoring system.

Histological Scoring System:

ParameterScoreDescription
Inflammation 0Normal
1Minimal infiltration of inflammatory cells in synovium and periarticular tissue
2Mild infiltration of inflammatory cells
3Moderate infiltration with moderate edema
4Marked infiltration affecting most areas with marked edema
5Severe diffuse infiltration with severe edema
Pannus Formation 0Normal
1Minimal infiltration of pannus in cartilage and subchondral bone
2Mild infiltration with marginal zone destruction
3Moderate infiltration with moderate hard tissue destruction
4Marked infiltration with marked destruction of joint architecture
5Severe infiltration with total or near-total destruction of joint architecture
Bone Erosion 0Normal
1Small areas of resorption, not readily apparent on low magnification
2More numerous areas of resorption, definite loss of subchondral bone
3Obvious resorption of subchondral bone
4Marked resorption of subchondral bone
5Severe resorption of subchondral bone with loss of joint integrity

Data Presentation

Table 1: Representative Efficacy Data of Oral ABT-494 in a Rodent Arthritis Model (Rat AIA) [1]

Treatment GroupDose (mg/kg, BID)Paw Volume (mL, Day 17)% Inhibition of Paw SwellingBone Volume (mm³, Day 18)
Vehicle Control-2.5 ± 0.2-15 ± 2
ABT-4940.32.1 ± 0.316%18 ± 3
ABT-49411.5 ± 0.240%25 ± 4
ABT-49431.0 ± 0.160%35 ± 5
ABT-494100.8 ± 0.168%42 ± 6

Data are presented as mean ± SEM and are hypothetical representations based on published findings in a rat model to illustrate expected outcomes.[1]

Experimental Workflow

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_monitoring Disease Monitoring cluster_endpoint Endpoint Analysis start Day 0: Primary Immunization (Collagen + CFA) booster Day 21: Booster Immunization (Collagen + IFA) start->booster onset Day 21-28: Onset of Arthritis booster->onset treatment Initiate Treatment: ABT-494 or Vehicle (Oral Gavage) onset->treatment clinical_scoring Clinical Scoring (3-4 times/week) treatment->clinical_scoring paw_thickness Paw Thickness Measurement (3-4 times/week) treatment->paw_thickness termination Study Termination (e.g., Day 42) clinical_scoring->termination paw_thickness->termination histology Histological Analysis (Inflammation, Pannus, Bone Erosion) termination->histology biomarkers Biomarker Analysis (e.g., Cytokines) termination->biomarkers

Caption: Experimental workflow for evaluating ABT-494 in a murine CIA model.

References

Application Notes and Protocols for Upadacitinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Upadacitinib (ABT-494) is a selective and reversible inhibitor of Janus kinase 1 (JAK1).[1] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[2][3] This signal transduction occurs via the JAK-STAT pathway, which is pivotal for processes such as immune response, cell proliferation, and differentiation.[2][4] Dysregulation of this pathway is implicated in numerous immune-mediated inflammatory diseases.[4]

Upadacitinib exhibits greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2, making it a valuable tool for researchers studying the specific roles of JAK1-mediated signaling in various cellular contexts.[5][6] These application notes provide detailed protocols and dosage guidelines for the use of upadacitinib in in vitro cell culture experiments.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[3] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7]

Upadacitinib functions as an ATP-competitive inhibitor, blocking the kinase activity of JAKs, primarily JAK1.[5] This prevents the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the signaling cascade.[5][8]

JAK_STAT_Pathway cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Docking JAK1_active JAK1-P (Active) JAK1_inactive->JAK1_active 3. Phosphorylation JAK1_active->Receptor Phosphorylates Receptor STAT_active STAT-P (Active) STAT_inactive->STAT_active 5. Phosphorylation by JAK1-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization Gene Gene Transcription STAT_dimer->Gene 7. Translocation & Transcription Upadacitinib Upadacitinib Upadacitinib->JAK1_inactive Inhibits

Caption: Upadacitinib inhibits the JAK1-STAT signaling pathway.

Data Presentation: In Vitro Potency and Selectivity

The potency of upadacitinib has been characterized in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

Table 1: Upadacitinib Potency in Enzymatic Assays Data represents the concentration of upadacitinib required to inhibit 50% of the kinase activity of recombinant human JAK enzymes.

KinaseIC50 (μM)Fold Selectivity vs. JAK1Reference
JAK1 0.043 - 0.0451[6][8]
JAK2 0.109 - 0.12~2.5x[6][8]
JAK3 2.1 - 2.3~49x[6][8]
TYK2 4.7~100x[6][8]

Table 2: Upadacitinib Potency in Cellular Assays Data represents the concentration of upadacitinib required for 50% inhibition of a specific cellular response, typically cytokine-induced STAT phosphorylation.

Cell System/AssayJAK DependencyMeasured EndpointIC50 (nM)Reference
Engineered Ba/F3 CellsJAK1Proliferation14[6]
Engineered Ba/F3 CellsJAK2Proliferation593[6]
Engineered Ba/F3 CellsJAK3Proliferation1860[6]
Engineered Ba/F3 CellsTYK2Proliferation2715[6]
TF-1 Cells (IL-6 induced)JAK1pSTAT311[6]
Human T-blasts (IL-2 induced)JAK1/3pSTAT510[6]
Human CD14+ Monocytes (IFNγ induced)JAK1/2pSTAT119[6]
Human CD14+ Whole Blood (IL-6 induced)JAK1pSTAT378[6]
Human CD3+ Whole Blood (IL-6 induced)JAK1pSTAT3207[6]
UT7 Cells (Epo induced)JAK2pSTAT5649[6]

Experimental Protocols

Protocol 1: Preparation of Upadacitinib Stock Solution

Objective: To prepare a high-concentration stock solution of upadacitinib for use in cell culture experiments.

Materials:

  • Upadacitinib powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine Required Concentration: Based on the IC50 values in Table 2 and the desired final experimental concentrations (typically ranging from 1 nM to 10 µM), calculate the required concentration for the stock solution. A 10 mM stock is common.

  • Weighing: Carefully weigh the required amount of upadacitinib powder in a sterile microcentrifuge tube. Upadacitinib has a molecular weight of approximately 380.37 g/mol .

  • Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration. Upadacitinib is soluble in DMSO at concentrations up to 76 mg/mL (approximately 200 mM).[9]

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While DMSO at high concentrations is generally sterile, the solution can be passed through a 0.22 µm syringe filter for critical applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Workflow for Cell Treatment

This protocol outlines a general procedure for treating adherent or suspension cells with upadacitinib.

General_Workflow A 1. Seed Cells Plate cells at the desired density and allow them to adhere or stabilize. B 2. Prepare Working Solutions Dilute Upadacitinib stock solution in complete culture medium to final treatment concentrations. A->B C 3. Treat Cells Replace old medium with medium containing Upadacitinib or vehicle control (e.g., 0.1% DMSO). B->C D 4. Incubate Incubate cells for the desired duration (e.g., 24, 48, or 72 hours). C->D E 5. Assay Perform downstream analysis: - Viability (MTT, CTG) - Gene expression (qPCR, RNA-seq) - Protein analysis (Western Blot, ELISA) D->E

Caption: A general experimental workflow for treating cells with upadacitinib.

Protocol 3: Assessing JAK1 Inhibition via IL-6 Induced STAT3 Phosphorylation

Objective: To measure the inhibitory effect of upadacitinib on JAK1 activity by quantifying the phosphorylation of its downstream target, STAT3, using flow cytometry.

Materials:

  • Cells responsive to IL-6 (e.g., TF-1, primary CD14+ monocytes)

  • Recombinant human IL-6

  • Upadacitinib stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold Methanol or commercial buffer)

  • Fluorochrome-conjugated anti-pSTAT3 (e.g., pY705) antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to a sufficient number. If using primary cells, isolate them using standard methods.

  • Starvation (Optional): To reduce basal signaling, serum-starve cells for 2-4 hours in serum-free or low-serum medium prior to the experiment.

  • Pre-treatment: Add diluted upadacitinib (or vehicle control) to the cells at various concentrations (e.g., 1 nM to 1 µM). Incubate for 1-2 hours at 37°C.

  • Stimulation: Add IL-6 to the cell suspension to a final concentration of 10-100 ng/mL.[10] Include an unstimulated control. Incubate for a short period (typically 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then add ice-cold Permeabilization Buffer. Incubate on ice for at least 30 minutes.

  • Staining: Wash the cells to remove the permeabilization buffer. Add the anti-pSTAT3 antibody at the manufacturer's recommended dilution. Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis: Wash the cells and resuspend in PBS or FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel to quantify pSTAT3 levels.

  • Data Interpretation: Compare the pSTAT3 signal in upadacitinib-treated samples to the IL-6 stimulated (positive control) and unstimulated (negative control) samples to determine the dose-dependent inhibition.

pSTAT_Workflow A 1. Prepare & Starve Cells B 2. Pre-treat with Upadacitinib (1-2 hours) A->B C 3. Stimulate with Cytokine (e.g., IL-6, 15-30 min) B->C D 4. Fix Cells (e.g., PFA) C->D E 5. Permeabilize Cells (e.g., Methanol) D->E F 6. Stain with anti-pSTAT3 Ab E->F G 7. Analyze via Flow Cytometry F->G H 8. Calculate % Inhibition G->H

Caption: Workflow for a phospho-STAT flow cytometry assay.

Application Notes and Considerations

  • Concentration Range: For initial experiments, a dose-response curve is recommended. Based on the cellular IC50 values, a range of 1 nM to 10 µM is appropriate for most cell lines to observe the full inhibitory effect.[10]

  • Vehicle Control: Since upadacitinib is dissolved in DMSO, all experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest drug dose. Typically, the final DMSO concentration should be kept below 0.5%.

  • Cell Type Specificity: The efficacy of upadacitinib can vary between cell types due to differences in drug uptake, metabolism, and the specific JAK-STAT pathways active in those cells. It is crucial to use cell lines relevant to the research question.

  • Cytokine Stimulation: The choice and concentration of cytokine for stimulation are critical. The cytokine should activate the JAK1 pathway (e.g., IL-6, IFNγ) to effectively assess upadacitinib's inhibitory action.[6]

  • Duration of Treatment: The optimal treatment duration depends on the endpoint being measured. Inhibition of STAT phosphorylation is a rapid event (minutes), while effects on gene expression or cell proliferation require longer incubation times (hours to days).

References

Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with B 494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the flow cytometric analysis of immune cells following treatment with B 494, a novel therapeutic agent. This compound is an antibody-drug conjugate (ADC) designed to target B-cell maturation antigen (BCMA), a protein highly expressed on the surface of mature B lymphocytes and plasma cells.[1][2][3] Understanding the immunological impact of this compound is critical for its development and for monitoring patient responses. Flow cytometry is a powerful technique for this purpose, enabling detailed, single-cell analysis of heterogeneous immune cell populations.[4][5][6]

This document outlines detailed protocols for sample preparation, antibody staining, and data acquisition for analyzing the effects of this compound on various immune cell subsets. It also includes data presentation formats and visualizations of key experimental workflows and potential signaling pathways affected by this class of therapeutic agents.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured summary of expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound in vitro. These tables are designed for easy comparison of dose-dependent effects and changes over time.

Table 1: Effect of this compound on Major Immune Cell Populations

Treatment GroupConcentration (µg/mL)% CD4+ T Cells (of total lymphocytes)% CD8+ T Cells (of total lymphocytes)% B Cells (CD19+) (of total lymphocytes)% NK Cells (CD3-CD56+) (of total lymphocytes)% Monocytes (CD14+) (of total PBMCs)
Vehicle Control045.2 ± 3.125.1 ± 2.510.5 ± 1.212.3 ± 1.815.8 ± 2.0
This compound0.144.8 ± 3.524.9 ± 2.88.2 ± 1.1*12.1 ± 1.516.1 ± 2.2
This compound145.5 ± 3.025.3 ± 2.64.1 ± 0.8 12.5 ± 1.915.5 ± 1.9
This compound1046.1 ± 2.924.8 ± 2.41.2 ± 0.512.0 ± 2.115.9 ± 2.3

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.001.

Table 2: Analysis of B-Cell Subsets and Viability Following this compound Treatment

Treatment GroupConcentration (µg/mL)% Plasmablasts (CD19+CD27+CD38++)% Memory B Cells (CD19+CD27+)% Naive B Cells (CD19+CD27-)% Viable B Cells (Annexin V- 7-AAD-)
Vehicle Control05.2 ± 0.830.1 ± 2.964.7 ± 4.195.1 ± 2.3
This compound0.13.1 ± 0.625.8 ± 3.271.1 ± 4.582.4 ± 3.1
This compound11.0 ± 0.4 15.2 ± 2.583.8 ± 5.0**55.7 ± 4.5
This compound10< 0.55.6 ± 1.8 93.9 ± 3.920.3 ± 5.2***

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer, and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Cell viability should be >95%.[4]

In Vitro Treatment of PBMCs with this compound
  • Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add the appropriate volume of this compound or vehicle control to each well to achieve the final desired concentrations.

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

Antibody Staining for Flow Cytometry

This protocol is for staining both cell surface and intracellular markers.

Reagents and Materials:

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 3 for an example panel)

  • Viability dye (e.g., a fixable viability stain)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • FACS tubes

Procedure:

  • Harvest and Wash Cells: After incubation with this compound, harvest the cells from each well and transfer to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.

  • Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

  • Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies (e.g., anti-CD3, CD4, CD8, CD19, CD56, CD14). Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.

  • Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets is not required, proceed to step 8. Otherwise, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.

  • Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-Granzyme B, Ki-67). Incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash the cells once with 2 mL of Permeabilization/Wash Buffer and then once with 2 mL of Flow Cytometry Staining Buffer.

  • Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. The samples are now ready for analysis on a flow cytometer.[7] Acquire data as soon as possible for best results.

Table 3: Example Antibody Panel for Immunophenotyping

TargetFluorochromeClonePurpose
Viability Dyee.g., Zombie Aqua™-Exclude dead cells
CD3e.g., PE-Cy7UCHT1T-cell lineage marker
CD4e.g., APC-H7RPA-T4Helper T-cell marker
CD8e.g., PerCP-Cy5.5SK1Cytotoxic T-cell marker
CD19e.g., FITCHIB19B-cell lineage marker
CD56e.g., PEB159NK cell marker
CD14e.g., BV510M5E2Monocyte marker
BCMAe.g., APC19F2This compound target antigen
Annexin Ve.g., Pacific Blue-Apoptosis marker
7-AAD--Late apoptosis/necrosis marker

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Immune Cell Analysis cluster_prep Sample Preparation cluster_stain Cell Staining cluster_acq Data Acquisition & Analysis pbmc PBMC Isolation from Whole Blood treat In Vitro Treatment with this compound pbmc->treat viability Viability Staining treat->viability surface Surface Marker Staining viability->surface fixperm Fixation & Permeabilization surface->fixperm intra Intracellular Staining fixperm->intra acquire Flow Cytometry Acquisition intra->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze

Caption: Workflow for analyzing immune cells treated with this compound.

This compound Mechanism of Action on Target B-Cells

G Proposed Mechanism of this compound Action B494 This compound (ADC) BCMA BCMA Receptor B494->BCMA Binding BCell Target B-Cell BCMA->BCell on surface of Endosome Endosome BCell->Endosome Internalization Payload Cytotoxic Payload Endosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: this compound binds to BCMA, is internalized, and releases a payload to induce apoptosis.

Gating Strategy for Key Immune Subsets

G Gating Strategy Logic cluster_0 Initial Gating cluster_1 Lymphocyte & Monocyte Gating cluster_2 T, B, and NK Cell Gating AllCells All Acquired Events Singlets Singlets (FSC-A vs FSC-H) AllCells->Singlets LiveCells Live Cells (Viability Dye-) Singlets->LiveCells PBMCs PBMCs (FSC-A vs SSC-A) LiveCells->PBMCs Lymphocytes Lymphocytes PBMCs->Lymphocytes Monocytes Monocytes (CD14+) PBMCs->Monocytes TCells T-Cells (CD3+) Lymphocytes->TCells BCells B-Cells (CD19+) Lymphocytes->BCells NKCells NK Cells (CD3-CD56+) Lymphocytes->NKCells TCells_sub CD4+ & CD8+ Subsets TCells->TCells_sub

Caption: Hierarchical gating strategy for identifying major immune cell populations.

References

Application Notes and Protocols: Western Blot Analysis of pSTAT3 Inhibition by ABT-494 (Upadacitinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of ABT-494 (Upadacitinib) on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) using Western blotting. This method is crucial for characterizing the mechanism of action of ABT-494 and similar JAK1 inhibitors in relevant cell-based assays.

Introduction

ABT-494, commercially known as Upadacitinib, is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses and cellular proliferation. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1][2][3]

Constitutive activation of the JAK/STAT pathway, particularly STAT3, is implicated in the pathophysiology of various inflammatory diseases and cancers. ABT-494 exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of downstream signaling molecules, including STAT3.[2][4][5] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, making it an ideal method to evaluate the efficacy of JAK inhibitors like ABT-494.

Data Presentation: Inhibition of pSTAT3 by ABT-494

The following tables summarize the quantitative data on the inhibition of STAT3 phosphorylation by ABT-494 from in vitro and ex vivo studies.

Table 1: In Vitro Potency of Upadacitinib (ABT-494) Against JAK Isoforms

TargetIC50 (nM)Fold Selectivity vs. JAK1
JAK1 431
JAK2 120~2.8
JAK3 2300~53.5
TYK2 4700~109.3

Data derived from enzymatic assays.[2]

Table 2: Ex Vivo Inhibition of IL-6-induced pSTAT3 in Human Whole Blood by Upadacitinib (ABT-494)

Upadacitinib Dose (mg)Mean Inhibition of pSTAT3 (%)
3~50
12>70
36Maximal Inhibition

Inhibition of downstream STAT3 phosphorylation was assessed by flow cytometry following ex vivo stimulation with IL-6.[4]

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway and ABT-494 Inhibition

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT3 STAT3 JAK1->STAT3 3. Phosphorylation pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation ABT494 ABT-494 (Upadacitinib) ABT494->JAK1 Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

Caption: JAK/STAT signaling pathway and the inhibitory action of ABT-494.

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Fibroblast-like synoviocytes) B 2. Stimulation & Inhibition - Stimulate with Cytokine (e.g., IL-6) - Treat with various concentrations of ABT-494 A->B C 3. Cell Lysis - Use RIPA buffer with protease and phosphatase inhibitors B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Sample Preparation - Add Laemmli buffer - Denature at 95-100°C D->E F 6. SDS-PAGE - Separate proteins by size E->F G 7. Protein Transfer - Transfer to PVDF or nitrocellulose membrane F->G H 8. Blocking - Use 5% BSA or non-fat milk in TBST G->H I 9. Primary Antibody Incubation - Anti-pSTAT3 (Tyr705) - Anti-STAT3 (Total) - Anti-GAPDH (Loading Control) H->I J 10. Secondary Antibody Incubation - HRP-conjugated anti-rabbit/mouse IgG I->J K 11. Detection - Chemiluminescence (ECL) J->K L 12. Imaging & Densitometry - Quantify band intensity K->L M 13. Data Analysis - Normalize pSTAT3 to total STAT3 and loading control L->M

Caption: Experimental workflow for Western blot analysis of pSTAT3 inhibition.

Experimental Protocols

This protocol outlines the key steps for performing a Western blot to assess the inhibition of IL-6-induced STAT3 phosphorylation by ABT-494 in a cell line such as human fibroblast-like synoviocytes (FLS).

Materials and Reagents
  • Cell Line: Human Fibroblast-Like Synoviocytes (FLS) or other relevant cell type.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Recombinant Human IL-6: To stimulate STAT3 phosphorylation.

  • ABT-494 (Upadacitinib): Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

  • Running Buffer: 1x Tris-Glycine-SDS buffer.

  • Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.

    • Rabbit anti-STAT3 monoclonal antibody.

    • Mouse anti-GAPDH or anti-β-actin monoclonal antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Procedure
  • Cell Culture and Treatment:

    • Plate cells (e.g., FLS) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of ABT-494 (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. A non-stimulated control should be included.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the bands using image analysis software.

    • To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (GAPDH or β-actin). The pSTAT3 signal should be normalized to the total STAT3 signal, which is then normalized to the loading control.

By following this detailed protocol, researchers can effectively and quantitatively assess the inhibitory activity of ABT-494 on STAT3 phosphorylation, providing valuable insights into its mechanism of action and potency.

References

Application Notes and Protocols for In Vivo Imaging of Upadacitinib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and conceptual frameworks for utilizing key in vivo imaging techniques to study the pharmacodynamics and therapeutic efficacy of Upadacitinib, a selective JAK1 inhibitor.

Introduction to Upadacitinib and In Vivo Imaging

Upadacitinib (marketed as Rinvoq®) is an oral, selective Janus kinase 1 (JAK1) inhibitor.[1] The JAK-STAT signaling pathway is a critical cascade in cytokine signaling that drives inflammatory and immune responses.[2] By inhibiting JAK1, Upadacitinib modulates this pathway, making it an effective treatment for several autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][3]

In vivo imaging provides a powerful, non-invasive window into biological processes within a living organism.[4] It allows for longitudinal studies in the same subject, reducing biological variability and the number of animals required in preclinical studies.[5] For a drug like Upadacitinib, imaging can visualize and quantify changes in inflammation, target engagement, and structural damage, offering crucial insights into its mechanism of action and therapeutic effects.[4][6]

Core Signaling Pathway: JAK-STAT Inhibition by Upadacitinib

The diagram below illustrates the simplified JAK-STAT signaling pathway and the mechanism of action for Upadacitinib. Cytokines bind to cell surface receptors, causing the associated JAKs to activate and phosphorylate each other. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated, dimerize, translocate to the nucleus, and initiate the transcription of inflammatory genes. Upadacitinib selectively inhibits JAK1, interrupting this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 JAK1_inactive JAK1 JAK_other_inactive JAK/TYK2 JAK1_active p-JAK1 JAK1_inactive->JAK1_active Activation STAT_inactive STAT JAK_other_active p-JAK/TYK2 JAK_other_inactive->JAK_other_active Activation JAK1_active->STAT_inactive Phosphorylation JAK_other_active->STAT_inactive STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Transcription Inflammatory Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition MRI_Workflow A 1. Arthritis Induction (e.g., Collagen-Induced Arthritis in rats/mice) B 2. Disease Onset (Clinical scoring) A->B C 3. Group Allocation - Vehicle Control - Upadacitinib (e.g., 3 mg/kg, oral) - Positive Control (e.g., Methotrexate) B->C D 4. Baseline MRI Scan (Day 0) - T1w, T2w (fat-suppressed) - Pre/Post-Contrast (Gadolinium) C->D E 5. Daily Dosing Regimen D->E F 6. Follow-up MRI Scans (e.g., Day 7, 14, 21) E->F Longitudinal G 7. Image Analysis - Quantify Synovial Volume - Score Bone Marrow Edema - Score Bone Erosions F->G H 8. Data Interpretation - Compare treatment vs. control groups - Correlate with clinical scores G->H PET_Workflow A 1. Arthritis Induction (e.g., Adjuvant-Induced in rats) B 2. Establish Acute Inflammation (7-10 days post-induction) A->B C 3. Baseline [18F]FDG-PET/CT Scan - Fast animals (4-6 hours) - Inject [18F]FDG (~10-20 MBq) B->C D 4. Single Dose Treatment - Vehicle Control - Upadacitinib (e.g., 3 mg/kg, oral) C->D E 5. Post-Treatment Scan (24h) - Repeat PET/CT imaging protocol D->E Pharmacodynamic Effect F 6. Image Analysis - Draw Regions of Interest (ROIs) on inflamed joints - Calculate Standardized Uptake Value (SUV) E->F G 7. Data Interpretation - Calculate % change in SUV from baseline - Compare treatment vs. control F->G Optical_Logic A Upadacitinib Administration B JAK1 Inhibition A->B C Reduced STAT Phosphorylation & Nuclear Translocation B->C D Decreased NF-κB Pathway Activity (Crosstalk with JAK-STAT) C->D E Reduced Transcription from NF-κB Promoter D->E F Less Luciferase Enzyme Produced E->F G Decreased Bioluminescent Signal (Lower Radiance) F->G

References

Unraveling B 494: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "B 494" is an ambiguous identifier that may refer to several distinct chemical compounds utilized in laboratory research. This document provides detailed application notes and protocols for the two most probable candidates based on common laboratory nomenclature: AG 494 , an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, and ABT-494 (Upadacitinib) , a selective Janus Kinase 1 (JAK1) inhibitor. Researchers should verify the exact identity of their compound before proceeding with any experimental work.

Section 1: AG 494 (Tyrphostin B48) - An EGFR Kinase Inhibitor

AG 494 is a tyrphostin, a class of compounds that inhibit protein tyrosine kinases. It is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, making it a valuable tool for studying EGFR-mediated signaling pathways in cancer and other cellular processes.

Chemical and Physical Properties of AG 494
PropertyValue
Synonyms Tyrphostin B48, Tyrphostin AG-494
CAS Number 133550-35-3
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Appearance Yellow solid
Solubility Soluble in DMSO (up to 56 mg/mL) and 100% Ethanol (up to 25 mg/mL)[1][2]
Storage Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[3]
Mechanism of Action and Signaling Pathway

AG 494 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] AG 494 blocks this initial autophosphorylation step, thereby inhibiting all downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR Autophosphorylation GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K AG494 AG 494 AG494->EGFR Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: EGFR Signaling Pathway and the inhibitory action of AG 494.
Experimental Protocols

1. Preparation of AG 494 Stock Solution

  • Materials:

    • AG 494 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.8 mg of AG 494 in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

2. In Vitro Kinase Assay

  • Objective: To determine the IC₅₀ of AG 494 against EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR kinase

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • AG 494 stock solution

    • ADP-Glo™ Kinase Assay kit (or similar)

  • Procedure:

    • Prepare serial dilutions of AG 494 in kinase buffer.

    • In a 96-well plate, add the EGFR kinase, peptide substrate, and the diluted AG 494.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the log concentration of AG 494 to determine the IC₅₀ value.

3. Cell-Based Assay: Inhibition of EGFR Phosphorylation

  • Objective: To assess the effect of AG 494 on EGF-induced EGFR phosphorylation in cultured cells (e.g., A549 or DU145 cells).[5]

  • Materials:

    • A549 or other EGFR-expressing cells

    • Cell culture medium (e.g., DMEM/F12)

    • Fetal Bovine Serum (FBS)

    • Recombinant human EGF

    • AG 494 stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with varying concentrations of AG 494 (e.g., 1-50 µM) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Perform Western blotting with 20-30 µg of protein per lane.

    • Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.

    • Detect the signal using a chemiluminescent substrate. A dose-dependent decrease in the phospho-EGFR signal relative to the total EGFR signal indicates the inhibitory activity of AG 494.[5]

Section 2: ABT-494 (Upadacitinib) - A Selective JAK1 Inhibitor

ABT-494, also known as Upadacitinib, is a potent and selective inhibitor of Janus Kinase 1 (JAK1). It is an orally bioavailable drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and atopic dermatitis.[6] In a research setting, it is used to investigate the role of the JAK1 signaling pathway in inflammation and immunity.

Chemical and Physical Properties of ABT-494 (Upadacitinib)
PropertyValue
Synonyms ABT 494, ABT494, Upadacitinib
CAS Number 1310726-60-3
Molecular Formula C₁₇H₁₉F₃N₆O
Molecular Weight 380.37 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at room temperature for short-term, or at -20°C for long-term (up to 3 years).
Mechanism of Action and Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for cytokine signaling.[7][8][9][10] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][10] JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate gene transcription.[7][10] ABT-494 selectively inhibits JAK1, thereby blocking the signaling of various pro-inflammatory cytokines that are dependent on this kinase.[11][12][13]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation ABT494 ABT-494 ABT494->JAK1 Inhibition JAK1->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

Caption: JAK-STAT Signaling Pathway and the inhibitory action of ABT-494.
Experimental Protocols

1. Preparation of ABT-494 (Upadacitinib) Stock Solution

  • Materials:

    • ABT-494 (Upadacitinib) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.8 mg of ABT-494 in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

2. Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

  • Objective: To evaluate the effect of ABT-494 on cytokine-induced STAT phosphorylation in a relevant cell line (e.g., RAW264.7 macrophages).[14]

  • Materials:

    • RAW264.7 cells or other suitable cell line

    • Cell culture medium

    • Cytokine (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFN-γ])

    • ABT-494 stock solution

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a 6-well plate and grow to the desired confluency.

    • Serum-starve the cells if necessary, depending on the cell type and cytokine.

    • Pre-treat the cells with various concentrations of ABT-494 (e.g., 10 nM - 1 µM) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Quantify the protein concentration of the lysates.

    • Perform Western blotting with 20-30 µg of protein per lane.

    • Probe the membrane with anti-phospho-STAT3 and anti-total-STAT3 antibodies.

    • Detect the signal. A decrease in the phospho-STAT3 signal in a dose-dependent manner indicates the inhibitory effect of ABT-494 on the JAK1-STAT3 pathway.[15]

3. General Western Blotting Protocol

  • Objective: A general procedure for analyzing protein expression and phosphorylation status.

  • Materials:

    • Prepared cell lysates

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • TBST (Tris-buffered saline with 0.1% Tween-20)

    • Chemiluminescent substrate

  • Procedure:

    • Sample Preparation: Mix cell lysate with Laemmli buffer and heat at 95-100°C for 5 minutes.[16][17]

    • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

    • Washing: Repeat the washing step.

    • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and cell cultures.

  • Handle DMSO with care as it can facilitate the absorption of other substances through the skin.

  • Consult the Safety Data Sheet (SDS) for each specific compound for detailed hazard information and handling procedures.

  • All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes: Immunohistochemical Staining for JAK1 in B 494 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Janus kinase 1 (JAK1) is an intracellular, non-receptor tyrosine kinase that plays a crucial role in cytokine-mediated signaling through the JAK-STAT pathway.[1] This pathway is integral to various cellular processes, including immunity, cell proliferation, and inflammation.[2][3] Dysregulation of the JAK-STAT pathway is associated with several autoimmune and inflammatory diseases.[4][5]

B 494 is a selective inhibitor of JAK1, analogous to compounds like Upadacitinib (ABT-494).[6][7] It is designed to modulate inflammatory responses by blocking the signaling cascade initiated by cytokines.[7] By inhibiting JAK1, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn suppresses the transcription of inflammatory genes.[1]

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections.[8] In the context of this compound research, IHC for JAK1 is essential for determining the expression and localization of the drug's target protein within the tissue microenvironment. This protocol provides a detailed method for staining JAK1 in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound, allowing researchers to assess the baseline expression of the target protein in relevant tissue samples.

JAK-STAT Signaling Pathway and this compound Inhibition

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of action for the JAK1 inhibitor, this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation JAK1->JAK1 STAT STAT JAK1->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation B494 This compound (JAK1 Inhibitor) B494->JAK1 Inhibition Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 7. Transcription Regulation

Figure 1: JAK-STAT signaling pathway with this compound inhibition.

Detailed Protocol: IHC Staining for JAK1

This protocol is intended for use with FFPE tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline with Tween 20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol or water

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit polyclonal or monoclonal anti-JAK1 antibody (e.g., Cat. No. Gtx55099).[9][10] Dilute as per manufacturer's recommendation (e.g., 1:100 in blocking buffer).

  • Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated antibody

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Mayer's Hematoxylin

  • Mounting Medium

  • Positive Control Tissue: Human breast cancer or tonsil tissue.[9]

  • Negative Control: Omission of the primary antibody.[10]

2. Experimental Workflow

The diagram below outlines the major steps in the IHC staining procedure.

IHC_Workflow start Start: FFPE Tissue Slide deparaffin 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin antigen_retrieval 2. Antigen Retrieval (Heat-Induced, Citrate Buffer pH 6.0) deparaffin->antigen_retrieval peroxidase_block 3. Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking 4. Blocking (5% BSA or 10% Normal Serum) peroxidase_block->blocking primary_ab 5. Primary Antibody Incubation (Anti-JAK1, 4°C Overnight) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated, 1 hour RT) primary_ab->secondary_ab detection 7. Detection (DAB Substrate) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydration 9. Dehydration & Mounting (Ethanol, Xylene & Mounting Medium) counterstain->dehydration end End: Visualization & Analysis dehydration->end

Figure 2: Immunohistochemistry (IHC) experimental workflow.

3. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.

    • Rehydrate through a graded ethanol series: 100% (2x, 5 min), 95% (2 min), 70% (2 min).

    • Rinse with dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Place slides in a staining dish filled with Citrate Buffer (pH 6.0).

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (RT) in the buffer for at least 20 minutes.[9]

    • Rinse slides with dH₂O and then with wash buffer.

  • Peroxidase Blocking:

    • Incubate slides in 3% H₂O₂ for 10-15 minutes at RT to block endogenous peroxidase activity.[9]

    • Rinse slides 3 times with wash buffer for 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at RT in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking buffer (do not rinse).

    • Apply the diluted anti-JAK1 primary antibody to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, allow slides to come to RT.

    • Rinse slides 3 times with wash buffer for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at RT in a humidified chamber.

  • Detection:

    • Rinse slides 3 times with wash buffer for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and incubate for 3-10 minutes, or until the desired brown color develops. Monitor under a microscope.

    • Immediately stop the reaction by immersing the slides in dH₂O.

  • Counterstaining:

    • Immerse slides in Mayer's Hematoxylin for 1-2 minutes.

    • "Blue" the sections by rinsing in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%).

    • Clear with xylene (2 changes, 5 minutes each).

    • Apply a coverslip using a permanent mounting medium.

Data Interpretation and Quantification

  • Positive Staining: A positive result for JAK1 is typically identified as brown staining in the cytoplasm of the cells.[11][12]

  • Localization: Note the localization of the staining (e.g., cytoplasmic, membranous, nuclear).

  • Scoring: A semi-quantitative analysis can be performed using an H-score (Histoscore).[11] This score considers both the intensity of the staining and the percentage of positive cells.

    • Intensity Score (I):

      • 0 = No staining

      • 1 = Weak/mild staining (+)

      • 2 = Moderate staining (++)

      • 3 = Strong staining (+++)[9]

    • Percentage of Positive Cells (P): Determine the percentage of cells stained at each intensity level.

    • H-Score Calculation: H-Score = (1 x % of cells with weak intensity) + (2 x % of cells with moderate intensity) + (3 x % of cells with strong intensity) The final H-Score will range from 0 to 300.

Example Data Presentation

The following table presents hypothetical data from an experiment evaluating JAK1 expression in tissues treated with Vehicle or this compound. As this compound is a functional inhibitor, it is not expected to significantly alter the total expression level of the JAK1 protein itself.

Treatment GroupNStaining Intensity (Mean)Percentage of Positive Cells (Mean %)H-Score (Mean ± SD)
Vehicle Control10Moderate (2+)75%185 ± 25
This compound (10 mg/kg)10Moderate (2+)72%180 ± 30

Note: While total JAK1 protein levels may not change, a significant reduction in phosphorylated STAT3 (pSTAT3) staining would be expected, providing evidence of the drug's on-target activity.

Troubleshooting Common IHC Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Staining or Weak Signal - Primary antibody concentration too low.- Incubation time too short.- Improper antigen retrieval.- Inactive reagents (antibodies, DAB).- Titrate the primary antibody to find the optimal concentration.- Increase incubation time (e.g., overnight at 4°C).- Optimize antigen retrieval method (buffer pH, time, temperature).- Use fresh reagents and verify with positive controls.[13]
High Background Staining - Primary antibody concentration too high.- Inadequate blocking.- Incomplete washing.- Endogenous peroxidase activity not blocked.- Dilute the primary antibody further.- Increase blocking time or try a different blocking agent (e.g., serum from the secondary host species).- Increase the duration and number of wash steps.- Ensure the peroxidase blocking step is performed correctly.[14]
Non-specific Staining - Cross-reactivity of primary or secondary antibody.- Tissue dried out during the procedure.- Hydrophobic interactions (edge effect).- Run a negative control with only the secondary antibody to check for cross-reactivity.- Keep slides in a humidified chamber during incubations.- Use a PAP pen to create a hydrophobic barrier around the tissue.
Tissue Sections Detaching - Improperly coated slides.- Aggressive antigen retrieval (e.g., excessive boiling).- Use positively charged or adhesive-coated slides.- Monitor heating during antigen retrieval to avoid boiling; use a steamer if possible.

References

Application Notes and Protocols for Measuring Cytokine Levels Using ELISA Following ABT-494 (Upadacitinib) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Upadacitinib (ABT-494) is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for treating several chronic inflammatory diseases, including rheumatoid arthritis and atopic dermatitis.[1][2][3] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[3][4][5] By selectively inhibiting JAK1, Upadacitinib blocks the downstream signaling of cytokines like Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), leading to a reduction in inflammation.[1][2]

Measuring cytokine levels via Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental method for quantifying the pharmacodynamic effects of ABT-494. It allows researchers to directly assess the drug's impact on key inflammatory mediators, providing critical data for preclinical and clinical studies. These application notes provide a detailed framework for this analysis.

ABT-494 (Upadacitinib) Mechanism of Action

ABT-494 targets JAK1, a key enzyme in the signaling cascade for numerous cytokines implicated in autoimmune diseases. When a cytokine (e.g., IL-6) binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] These activated STATs translocate to the nucleus to regulate the transcription of target genes, promoting inflammation.[4][6] Upadacitinib competitively binds to the ATP-binding site of JAK1, preventing this phosphorylation cascade and subsequent gene transcription.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine e.g., IL-6 Receptor Cytokine Receptor JAK1_A JAK1 Receptor:f1->JAK1_A Activation JAK1_B JAK1 Receptor:f1->JAK1_B STAT STAT JAK1_A->STAT Phosphorylation ABT494 ABT-494 (Upadacitinib) ABT494->JAK1_A Inhibition pSTAT pSTAT STAT_Dimer STAT Dimer (pSTAT/pSTAT) pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of ABT-494.

Application Notes

1. Assay Principle: The recommended method for quantifying cytokine levels is the sandwich ELISA. This format offers high specificity and sensitivity, making it ideal for detecting low-concentration analytes in complex biological samples like serum, plasma, or cell culture supernatants.[7][8] The assay "sandwiches" the target cytokine between two specific antibodies: a capture antibody coated onto the microplate well and a detection antibody that is typically biotinylated, followed by an enzyme-conjugated streptavidin.[9][10]

2. Sample Collection and Handling:

  • Sample Types: Serum, plasma (heparin, EDTA, or citrate), and cell culture supernatants are suitable for analysis.

  • Collection: For clinical studies, collect blood samples at baseline (pre-dose) and at various time points post-ABT-494 administration to establish a pharmacokinetic/pharmacodynamic (PK/PD) profile.

  • Processing: Process samples promptly after collection. Centrifuge to separate serum/plasma or to clear cell debris from supernatants.

  • Storage: If not assayed immediately, aliquot samples and store at -80°C to avoid freeze-thaw cycles.

3. Cytokine Selection: The choice of cytokines to measure should be guided by the mechanism of action of ABT-494. As a JAK1 inhibitor, its effects are most pronounced on cytokines that signal through JAK1-dependent pathways.

  • Primary Targets: IL-6, IFN-γ.

  • Secondary Targets: IL-12, IL-23 (which involve JAK2 and TYK2 but can be indirectly affected), and GM-CSF.[11]

  • Anti-inflammatory Cytokines: IL-10 may also be measured to assess the balance of inflammatory and anti-inflammatory signals.[11]

Quantitative Data Presentation

While specific quantitative results from ABT-494 clinical trials are often summarized as clinical endpoints (e.g., ACR20 or DAS28-CRP scores), the underlying pharmacodynamic effect is a change in cytokine concentrations.[12][13] Researchers should aim to collect and present data as shown in the template tables below.

Table 1: In Vitro Cytokine Secretion from Cultured Cells (Example data is illustrative and does not represent actual experimental results)

Treatment GroupConcentration (nM)IL-6 (pg/mL) ± SDIFN-γ (pg/mL) ± SD
Vehicle Control01520 ± 110850 ± 65
ABT-49410980 ± 85540 ± 50
ABT-49450450 ± 40210 ± 30
ABT-494200120 ± 2560 ± 15

Table 2: Ex Vivo Cytokine Levels in Patient Serum (Example data is illustrative and does not represent actual experimental results)

Patient GroupTime PointIL-6 (pg/mL) ± SDC-Reactive Protein (mg/L) ± SD
PlaceboBaseline8.5 ± 2.112.1 ± 3.5
PlaceboWeek 128.1 ± 1.911.5 ± 3.1
ABT-494 (15 mg)Baseline8.8 ± 2.512.5 ± 4.0
ABT-494 (15 mg)Week 123.2 ± 1.04.3 ± 1.8

Detailed Experimental Protocol: Sandwich ELISA

This protocol provides a generalized procedure for measuring a target cytokine. Note: Always refer to the manufacturer's instructions provided with your specific ELISA kit, as incubation times and reagent concentrations may vary.

Materials:

  • ELISA kit for the target cytokine (containing pre-coated plate or capture antibody, detection antibody, standard, and enzyme conjugate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Patient samples, controls, and recombinant cytokine standard

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Create a serial dilution of the cytokine standard to generate a standard curve. A typical range might be from 1000 pg/mL down to 15.6 pg/mL.

  • Plate Coating (if not pre-coated):

    • Dilute the capture antibody in a binding solution to the recommended concentration (e.g., 1-4 µg/mL).[10]

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Seal the plate and incubate overnight at 4°C.[14]

    • Wash the plate 3 times with Wash Buffer.

    • Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature (RT).

    • Wash the plate 3 times with Wash Buffer.

  • Sample and Standard Incubation:

    • Add 100 µL of the prepared standards, samples, and controls to the appropriate wells in duplicate.

    • Seal the plate and incubate for 2 hours at RT on a shaker.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash each well 4-5 times with 300 µL of Wash Buffer. Ensure complete removal of liquid at each step.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at RT on a shaker.

  • Washing: Repeat the washing step (Step 4).

  • Enzyme Conjugate Incubation:

    • Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well.

    • Seal the plate and incubate for 20-30 minutes at RT in the dark.

  • Washing: Repeat the washing step (Step 4), ensuring a thorough final wash.

  • Substrate Development:

    • Add 100 µL of TMB Substrate solution to each well.

    • Incubate for 15-30 minutes at RT in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other OD readings.

    • Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. A four-parameter logistic (4-PL) curve fit is typically used.

    • Calculate the concentration of the cytokine in the samples by interpolating their mean OD values from the standard curve.

ELISA Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout prep_reagents 1. Prepare Standards, Samples & Reagents coat_plate 2. Coat Plate with Capture Antibody prep_reagents->coat_plate block_plate 3. Block Plate coat_plate->block_plate add_samples 4. Add Samples/Standards (Incubate & Wash) block_plate->add_samples add_detection 5. Add Detection Ab (Incubate & Wash) add_samples->add_detection add_enzyme 6. Add Enzyme Conjugate (Incubate & Wash) add_detection->add_enzyme add_substrate 7. Add Substrate (Develop Color) add_enzyme->add_substrate stop_reaction 8. Add Stop Solution add_substrate->stop_reaction read_plate 9. Read OD at 450 nm stop_reaction->read_plate analyze 10. Calculate Concentrations read_plate->analyze

Caption: Standard workflow for a sandwich ELISA protocol.

References

Troubleshooting & Optimization

Upadacitinib (B 494) In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vivo experiments involving Upadacitinib (B 494). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful and accurate preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Upadacitinib?

A1: Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor. It functions by competing with adenosine triphosphate (ATP) to bind to the active site of the JAK1 enzyme. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokine genes. Upadacitinib exhibits greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.[1][2][3]

Q2: What is a suitable vehicle for the in vivo administration of Upadacitinib in rodent models?

A2: A commonly used vehicle for oral administration of Upadacitinib in rodent models is a 0.5% (w/v) solution of methylcellulose in water. Another reported option is a suspension in a carmellose sodium (CMC-Na) solution.

Q3: What is the recommended route of administration for Upadacitinib in preclinical efficacy models?

A3: Oral gavage is the most frequently reported route of administration for Upadacitinib in preclinical rodent models of inflammatory diseases, such as the rat adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models.[4]

Q4: What are the common animal models used to evaluate the in vivo efficacy of Upadacitinib?

A4: The most common animal models for evaluating the efficacy of Upadacitinib are:

  • Adjuvant-Induced Arthritis (AIA) in rats: A well-established model for rheumatoid arthritis.[2][4]

  • Collagen-Induced Arthritis (CIA) in mice and rats: Another widely used model that mimics the pathological features of rheumatoid arthritis.[4]

  • Dextran Sulfate Sodium (DSS)-induced colitis in mice: A model for inflammatory bowel disease.

Q5: What are the potential side effects of Upadacitinib observed in preclinical animal studies?

A5: Preclinical toxicology studies in rats and dogs have identified several potential side effects, including:

  • Immunosuppression: This is a class effect for JAK inhibitors.

  • Liver and Kidney Toxicity: Observed in rats at higher doses.[5]

  • Teratogenicity: Skeletal malformations were observed in both rats and rabbits.[5]

  • Hematological effects: Anemia and neutropenia have been reported.[6]

  • Increased post-implantation loss and reduced live fetuses: Observed in rat fertility studies.[5]

Troubleshooting Guide

Formulation and Administration Issues
Issue Potential Cause Troubleshooting Steps
Inconsistent Dosing/Variability in Efficacy Improper formulation (e.g., precipitation of Upadacitinib in the vehicle).- Ensure the 0.5% methylcellulose solution is properly prepared (see protocol below). - Prepare the Upadacitinib suspension fresh daily. - Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.
Animal Distress During or After Oral Gavage - Improper gavage technique leading to esophageal or tracheal injury. - Stress from handling and restraint.- Ensure personnel are properly trained in oral gavage techniques. - Use appropriately sized and flexible gavage needles. - Habituate animals to handling and restraint prior to the start of the study.
Regurgitation or Aspiration of Dosing Solution - Excessive dosing volume. - Incorrect gavage technique.- Adhere to recommended maximum dosing volumes for the specific animal species and weight. - Administer the solution slowly to allow the animal to swallow.
Suboptimal Efficacy
Issue Potential Cause Troubleshooting Steps
Lack of Expected Therapeutic Effect - Incorrect dose selection. - Insufficient drug exposure. - Inappropriate timing of treatment initiation. - Variability in disease induction.- Conduct a dose-response study to determine the optimal dose for your specific model and animal strain. - Verify the formulation and administration procedure to ensure accurate dosing. - Initiate treatment at the appropriate stage of disease development as established in the literature for your chosen model. - Ensure consistent and robust disease induction across all animals.
High Variability in Efficacy Readouts Between Animals - Inconsistent disease induction. - Genetic drift in the animal colony. - Differences in animal handling and environmental conditions.- Refine and standardize the disease induction protocol. - Source animals from a reputable vendor and ensure they are of the correct age and strain. - Standardize all animal husbandry and experimental procedures.
Adverse Events and Tolerability
Issue Potential Cause Troubleshooting Steps
Unexpected Animal Morbidity or Mortality - Off-target toxicity at the administered dose. - Severe immunosuppression leading to opportunistic infections.- Reduce the dose of Upadacitinib. - Implement enhanced health monitoring of the animals. - Consider prophylactic antibiotic treatment if opportunistic infections are a concern.
Significant Weight Loss in Treated Animals - Drug-related toxicity. - Reduced food and water intake due to animal distress.- Monitor food and water consumption daily. - Provide supportive care, such as supplemental hydration or palatable food. - Consider a lower dose of Upadacitinib.

Quantitative Data Summary

Table 1: In Vitro Potency of Upadacitinib

KinaseIC50 (nM)
JAK143
JAK2120
JAK32300
TYK24700
(Data from enzymatic assays)[7]

Table 2: Preclinical Efficacy of Upadacitinib in Rat Adjuvant-Induced Arthritis (AIA) Model

TreatmentDose (mg/kg, oral, BID)Inhibition of Paw Swelling (%)
Vehicle-0
Upadacitinib3Significant reduction
Upadacitinib10Significant reduction
(Data is qualitative from the provided search results. Specific percentages were not available.)[4]

Table 3: Common Adverse Events Observed in Clinical Trials with Upadacitinib

Adverse EventIncidence
Herpes ZosterIncreased risk
Hepatic DisorderIncreased risk
NeutropeniaIncreased risk, dose-dependent
AcneIncreased risk, dose-dependent
Increased Creatine PhosphokinaseIncreased risk
(This table summarizes findings from a meta-analysis of clinical trials and may not directly reflect findings in preclinical models.)[6][8]

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
  • Heat approximately half of the final required volume of sterile water for injection to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring continuously to prevent clumping.

  • Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining volume of cold sterile water.

  • Continue to stir the solution until it is cool and a clear, viscous solution is formed.

  • Store the vehicle at 4°C.

Experimental Workflow: Collagen-Induced Arthritis (CIA) in Mice
  • Animal Selection: Use DBA/1 mice, 8-10 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Disease Monitoring:

    • Begin monitoring for signs of arthritis (paw swelling, redness) from Day 21.

    • Score the severity of arthritis in each paw daily or every other day.

  • Treatment Initiation:

    • Once animals develop a predetermined arthritis score (e.g., a score of 2), randomize them into treatment groups.

    • Administer Upadacitinib or vehicle by oral gavage daily or twice daily.

  • Endpoint Analysis:

    • Continue to monitor arthritis scores and body weight throughout the study.

    • At the end of the study (e.g., Day 42), collect blood for serum analysis of inflammatory markers.

    • Harvest paws for histological analysis of joint inflammation and damage, and for micro-CT analysis of bone erosion.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation STAT STAT JAK1->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Upadacitinib Upadacitinib (this compound) Upadacitinib->JAK1 Inhibition Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene_Transcription 6. Transcription Initiation

Caption: Upadacitinib inhibits JAK1-mediated STAT phosphorylation.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Animal Acclimation (e.g., DBA/1 Mice) B1 Primary Immunization (Day 0) A1->B1 A2 Prepare Reagents (Collagen, Adjuvants) A2->B1 A3 Prepare Upadacitinib Formulation C3 Daily Oral Gavage (Upadacitinib or Vehicle) A3->C3 B2 Booster Immunization (Day 21) B1->B2 C1 Monitor Disease Onset (Arthritis Scoring) B2->C1 C2 Randomize Animals into Groups C1->C2 C2->C3 D1 Monitor Clinical Scores & Body Weight C3->D1 D2 Terminal Bleed (Serum Cytokines) C3->D2 D4 Data Analysis D1->D4 D3 Harvest Paws (Histology, Micro-CT) D2->D3 D3->D4

Caption: Workflow for a Collagen-Induced Arthritis (CIA) study.

Troubleshooting_Logic Start Suboptimal Efficacy Observed Q1 Was the formulation prepared and administered correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was disease induction robust and consistent? A1_Yes->Q2 Action1 Review formulation protocol. Ensure fresh daily preparation and proper gavage technique. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the dose of Upadacitinib appropriate for the model? A2_Yes->Q3 Action2 Review and standardize disease induction protocol. Check reagents and animal strain. A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other factors: animal health, environmental conditions, data analysis. A3_Yes->End Action3 Conduct a dose-response study. Consult literature for appropriate dose ranges. A3_No->Action3

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

Optimizing ABT-494 Concentration for Maximum JAK1 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ABT-494 (Upadacitinib) concentration to achieve maximum Janus Kinase 1 (JAK1) inhibition. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ABT-494 and how does it inhibit JAK1?

A1: ABT-494, also known as Upadacitinib, is an orally active and selective inhibitor of Janus Kinase 1 (JAK1).[1] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] ABT-494 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1, thereby blocking its ability to phosphorylate its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately downregulating the transcription of pro-inflammatory genes.[3]

Q2: How selective is ABT-494 for JAK1 over other JAK family members?

A2: ABT-494 exhibits significant selectivity for JAK1 over other JAK family members. This selectivity is crucial for minimizing off-target effects that may be associated with the inhibition of other JAKs, such as anemia (linked to JAK2 inhibition) or immunosuppression (linked to JAK3 inhibition).[6] The selectivity of ABT-494 has been demonstrated in various assays, with reported IC50 values showing a clear preference for JAK1.[4]

Q3: What is a typical starting concentration range for ABT-494 in in vitro experiments?

A3: Based on published IC50 values, a typical starting concentration range for in vitro cellular assays would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How can I measure the inhibition of JAK1 signaling in a cellular context?

A4: The most common method is to measure the phosphorylation of STAT proteins downstream of JAK1 activation. This is typically done using techniques like flow cytometry or Western blotting with phospho-specific STAT antibodies. For example, you can stimulate cells with a JAK1-dependent cytokine, such as Interleukin-6 (IL-6), and then measure the level of phosphorylated STAT3 (pSTAT3) in the presence and absence of varying concentrations of ABT-494.

Data Presentation

Table 1: In Vitro IC50 Values of ABT-494 (Upadacitinib) for JAK Family Kinases

KinaseAssay TypeIC50 (nM)Fold Selectivity (vs. JAK1)Reference
JAK1 Biochemical43-[4]
JAK2 Biochemical1102.6[4]
JAK3 Biochemical230053.5[4]
TYK2 Biochemical4600107.0[4]
JAK1 Cellular (IL-6 induced pSTAT3)8-[4]
JAK2 Cellular (EPO induced pSTAT5)59073.8[4]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration (for biochemical assays).

Experimental Protocols

Protocol 1: Cellular Assay for JAK1/STAT3 Phosphorylation using Flow Cytometry

This protocol describes the measurement of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., TF-1) to determine the inhibitory activity of ABT-494.

Materials:

  • Human cell line expressing the IL-6 receptor (e.g., TF-1)

  • ABT-494 (Upadacitinib)

  • Recombinant Human IL-6

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol)

  • Fluorochrome-conjugated anti-pSTAT3 antibody (e.g., PE-conjugated)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells according to standard protocols.

  • Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with a serial dilution of ABT-494 or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-6 (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells with PBS containing 1% BSA. Add the anti-pSTAT3 antibody and incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.

  • Data Analysis: Calculate the percentage of inhibition for each ABT-494 concentration relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Human Whole Blood Assay for JAK1 Inhibition

This protocol assesses the inhibitory effect of ABT-494 on cytokine-induced STAT phosphorylation in human whole blood.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes

  • ABT-494 (Upadacitinib)

  • Recombinant Human IL-6

  • Lysis/Fixation Buffer

  • Permeabilization Buffer III

  • Fluorochrome-conjugated antibodies (e.g., anti-pSTAT3-PE, anti-CD4-FITC)

  • Flow cytometer

Procedure:

  • Compound Incubation: Aliquot whole blood into tubes and pre-incubate with varying concentrations of ABT-494 or vehicle for 30 minutes at 37°C.

  • Cytokine Stimulation: Add IL-6 (e.g., 100 ng/mL) to the blood samples and incubate for 20 minutes at 37°C.

  • Lysis and Fixation: Add Lysis/Fix Buffer to lyse red blood cells and fix leukocytes. Incubate for 10 minutes.

  • Permeabilization: Centrifuge the samples and resuspend the cell pellet in ice-cold Permeabilization Buffer III. Incubate for 60 minutes.

  • Staining: Wash the cells and incubate with anti-pSTAT3 and anti-CD4 antibodies to identify T-helper cells.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, gating on the CD4+ T-cell population to measure pSTAT3 levels.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell passage number or health Maintain a consistent cell passage number for all experiments. Regularly check cell viability and morphology.
Variability in compound dilution Prepare fresh serial dilutions of ABT-494 for each experiment. Use calibrated pipettes and ensure thorough mixing.
Inconsistent incubation times Use a timer to ensure precise and consistent incubation times for compound treatment and cytokine stimulation.
Fluctuations in incubator conditions Regularly monitor and calibrate incubator temperature and CO2 levels.

Issue 2: Weak or no pSTAT signal upon cytokine stimulation.

Possible Cause Troubleshooting Step
Inactive cytokine Use a fresh aliquot of cytokine and verify its activity using a positive control cell line.
Suboptimal cytokine concentration or stimulation time Perform a titration of the cytokine concentration and a time-course experiment to determine the optimal stimulation conditions.
Low receptor expression on cells Confirm the expression of the relevant cytokine receptor on your cell line using flow cytometry or another method.
Problem with antibody staining Titrate the anti-pSTAT antibody to determine the optimal concentration. Ensure the correct fluorochrome and laser/filter combination is used on the flow cytometer.
Inefficient permeabilization Ensure the permeabilization buffer is fresh and that the incubation is performed at the correct temperature and for the recommended duration.

Issue 3: High background pSTAT signal in unstimulated cells.

Possible Cause Troubleshooting Step
Autocrine signaling in cell culture Serum-starve the cells for a few hours before the experiment to reduce baseline signaling.
Non-specific antibody binding Include an isotype control to assess non-specific antibody binding. Increase the number of wash steps after antibody incubation.
Cell stress Handle cells gently during plating and washing to minimize stress-induced signaling.

Mandatory Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activates JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory) Nucleus->Gene_Transcription Initiates ABT494 ABT-494 ABT494->JAK1_active Inhibits

Caption: The JAK1-STAT signaling pathway and the inhibitory action of ABT-494.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Stimulation cluster_Staining Staining cluster_Analysis Analysis Cell_Culture 1. Cell Culture Compound_Dilution 2. Prepare ABT-494 Serial Dilutions Cell_Culture->Compound_Dilution Pre_incubation 3. Pre-incubate cells with ABT-494 Compound_Dilution->Pre_incubation Stimulation 4. Stimulate with IL-6 Pre_incubation->Stimulation Fixation 5. Fixation Stimulation->Fixation Permeabilization 6. Permeabilization Fixation->Permeabilization Antibody_Staining 7. Stain with anti-pSTAT3 Ab Permeabilization->Antibody_Staining Flow_Cytometry 8. Flow Cytometry Analysis Antibody_Staining->Flow_Cytometry Data_Analysis 9. IC50 Determination Flow_Cytometry->Data_Analysis Troubleshooting_Guide Start High IC50 Variability Check_Cells Consistent Cell Passage & Health? Start->Check_Cells Check_Compound Fresh & Accurate Compound Dilutions? Check_Cells->Check_Compound Yes Solution_Cells Maintain consistent cell culture practices. Check_Cells->Solution_Cells No Check_Time Precise Incubation Times? Check_Compound->Check_Time Yes Solution_Compound Prepare fresh dilutions for each experiment. Check_Compound->Solution_Compound No Check_Time->Start Yes (Investigate other factors) Solution_Time Use timers for all incubation steps. Check_Time->Solution_Time No

References

Technical Support Center: Troubleshooting Upadacitinib Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Upadacitinib in their in vitro experiments. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, is a valuable tool for studying a variety of cellular signaling pathways. However, its hydrophobic nature can sometimes lead to solubility challenges in aqueous-based experimental systems. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Upadacitinib for in vitro use?

A1: For creating stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Upadacitinib is readily soluble in DMSO.[1][2] Some sources indicate a solubility of approximately 30 mg/mL, while others report it as high as 76 mg/mL in DMSO.[1][2] It is also soluble in ethanol.[2]

Q2: I observed precipitation when I diluted my Upadacitinib DMSO stock solution into my cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon is common when diluting a compound from a highly soluble organic solvent into an aqueous solution where its solubility is lower. This is often referred to as "crashing out" or precipitation. To prevent this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.

Here are some troubleshooting tips:

  • Perform Serial Dilutions: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions.

  • Ensure Thorough Mixing: Vortex or mix the solution vigorously immediately after adding the Upadacitinib stock to the aqueous medium to promote rapid and even dispersion.

  • Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the drug solution can sometimes improve solubility.[3]

  • Consider the Final Concentration: If precipitation persists, you may need to use a lower final concentration of Upadacitinib in your experiment.

Q3: What is the aqueous solubility of Upadacitinib?

A3: Upadacitinib is considered a highly soluble compound, particularly at clinically relevant doses across a pH range of 1 to 7.5.[4][5] One study notes a minimum solubility of 0.191 mg/mL at pH 7.5 at 37°C.[6] When preparing a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.50 mg/mL.[1]

Q4: How should I store my Upadacitinib stock solutions?

A4: Upadacitinib stock solutions prepared in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[7] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use vials. It is not recommended to store aqueous solutions of Upadacitinib for more than one day.[1]

Troubleshooting Guides

Workflow for Preparing Soluble Upadacitinib Working Solutions

start Start: Prepare Upadacitinib Working Solution prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock serial_dilute Perform serial dilutions in cell culture medium prep_stock->serial_dilute vortex Vortex vigorously during each dilution step serial_dilute->vortex final_dmso Ensure final DMSO concentration is <0.5% vortex->final_dmso observe Visually inspect for precipitate final_dmso->observe precipitate Precipitate Observed? observe->precipitate no_precipitate No precipitate->no_precipitate yes_precipitate Yes precipitate->yes_precipitate proceed Proceed with Experiment no_precipitate->proceed troubleshoot Go to Troubleshooting Precipitation Workflow yes_precipitate->troubleshoot

Caption: Workflow for preparing soluble working solutions.

Troubleshooting Precipitation Issues

start Precipitation Observed check_dmso Is final DMSO concentration >0.5%? start->check_dmso yes_dmso Yes check_dmso->yes_dmso no_dmso No check_dmso->no_dmso reduce_dmso Reduce DMSO concentration by adjusting stock or dilution yes_dmso->reduce_dmso check_mixing Was the solution mixed vigorously? no_dmso->check_mixing end Re-attempt Preparation reduce_dmso->end yes_mixing Yes check_mixing->yes_mixing no_mixing No check_mixing->no_mixing warm_media Try pre-warming the medium to 37°C yes_mixing->warm_media improve_mixing Improve mixing technique (e.g., vortexing) no_mixing->improve_mixing improve_mixing->end lower_conc Consider lowering the final Upadacitinib concentration warm_media->lower_conc lower_conc->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak1 JAK1 cytokine_receptor->jak1 activates stat STAT jak1->stat phosphorylates p_stat p-STAT stat->p_stat stat_dimer p-STAT Dimer p_stat->stat_dimer dimerizes gene_transcription Gene Transcription (e.g., inflammatory mediators) stat_dimer->gene_transcription translocates to nucleus and initiates transcription cytokine Cytokine cytokine->cytokine_receptor binds upadacitinib Upadacitinib upadacitinib->jak1 inhibits

References

Technical Support Center: Off-Target Effects of Compound B 494 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and troubleshooting the off-target effects of the hypothetical kinase inhibitor, Compound B 494.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like Compound this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. For a kinase inhibitor like Compound this compound, this means it may inhibit other kinases or proteins in addition to its primary target. These off-target interactions can lead to unexpected cellular phenotypes, toxicity, or a misleading interpretation of the compound's mechanism of action. Understanding these effects is crucial for accurate preclinical assessment and predicting potential clinical side effects.

Q2: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of Compound this compound?

A2: Differentiating on-target from off-target effects is a critical step in compound validation. Key strategies include:

  • Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of Compound this compound with varying potency against the primary target. A correlation between on-target potency and the cellular phenotype suggests an on-target effect.

  • Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If Compound this compound still elicits the same phenotype in these cells, it is likely due to off-target effects.

  • Rescue experiments: Overexpress a resistant mutant of the target kinase that does not bind Compound this compound. If this rescues the cellular phenotype, it confirms an on-target effect.

Q3: What are the common assays to identify the off-target profile of Compound this compound?

A3: Several assays can be employed to identify the off-target profile of a compound:

  • Kinase Profiling Panels: These are commercially available services that screen your compound against a large panel of purified kinases (e.g., 100-400 kinases) to determine its inhibitory activity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon compound binding. It can identify both on- and off-target interactions in a cellular context.

  • Affinity-based Proteomics: Techniques like affinity chromatography using immobilized Compound this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity with Compound this compound at concentrations where the on-target effect is not yet apparent.

  • Question: Could this be due to off-target effects?

  • Answer: Yes, this is a strong indication of off-target toxicity. The compound may be inhibiting kinases or other proteins essential for cell survival at lower concentrations than required to inhibit the primary target.

  • Troubleshooting Steps:

    • Perform a broad kinase screen: Use a commercial kinase profiling service to identify potent off-target kinases that could explain the cytotoxicity.

    • Consult toxicity databases: Check if any of the identified off-targets are known to be critical for cell viability.

    • Test in different cell lines: The cytotoxic effect may be cell-type specific depending on the expression levels of the off-target proteins.

    • Synthesize a more selective analog: If possible, modify the structure of Compound this compound to reduce its affinity for the off-target kinases while retaining on-target potency.

Issue 2: My results from a biochemical assay (e.g., kinase inhibition with purified protein) and a cellular assay (e.g., cell viability) are conflicting.

  • Question: Why is Compound this compound potent in a biochemical assay but weak in a cellular assay?

  • Answer: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell by transporters, or rapid metabolism of the compound within the cell.

  • Troubleshooting Steps:

    • Assess cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can cross the cell membrane.

    • Investigate efflux pump activity: Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if the cellular potency of Compound this compound increases.

    • Measure intracellular compound concentration: Use techniques like LC-MS/MS to quantify the amount of Compound this compound inside the cells over time.

Issue 3: I have identified several potential off-targets for Compound this compound. How do I validate which ones are relevant in my cellular model?

  • Question: How can I confirm that the identified off-targets are engaged by Compound this compound in cells and are responsible for a specific phenotype?

  • Answer: Validation in a cellular context is crucial.

  • Troubleshooting Steps:

    • Perform a Cellular Thermal Shift Assay (CETSA): This will confirm which of the potential off-targets are bound by Compound this compound in intact cells.

    • Use specific inhibitors for the off-targets: If available, use known, selective inhibitors for the identified off-targets to see if they replicate the phenotype observed with Compound this compound.

    • Knockdown the off-targets: Use siRNA or CRISPR to reduce the expression of the off-target proteins and assess if this prevents the cellular effect of Compound this compound.

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profile of Compound this compound

This table summarizes the inhibitory activity of Compound this compound against a selection of kinases. Data is presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Kinase TargetIC50 (nM)Target FamilyPotential Biological Implication
Primary Target Kinase 15 Tyrosine Kinase Intended therapeutic effect
Off-Target Kinase A50Serine/Threonine KinaseCell cycle regulation
Off-Target Kinase B120Tyrosine KinaseGrowth factor signaling
Off-Target Kinase C800Serine/Threonine KinaseInflammatory response
Off-Target Kinase D>10,000Tyrosine KinaseUnlikely to be relevant

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol outlines the general steps for submitting a compound for a commercial kinase profiling service.

  • Compound Preparation:

    • Dissolve Compound this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved and the solution is clear.

    • Prepare the required volume and concentration as specified by the service provider.

  • Submission:

    • Select a kinase profiling service (e.g., Eurofins, Reaction Biology, Promega).

    • Choose the desired panel of kinases to be screened. A broad panel (e.g., >200 kinases) is recommended for initial off-target screening.

    • Specify the concentration(s) at which the compound should be tested. A single high concentration (e.g., 1 or 10 µM) is often used for initial screening, followed by IC50 determination for any identified hits.

    • Ship the compound sample to the service provider according to their instructions.

  • Data Analysis:

    • The service provider will return data on the percent inhibition of each kinase at the tested concentration or the IC50 values.

    • Analyze the data to identify any kinases that are potently inhibited by Compound this compound (e.g., >50% inhibition or low nanomolar IC50).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for CETSA to assess target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture the cells of interest to approximately 80% confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or Compound this compound at the desired concentration for a specified time (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Compound this compound indicates target engagement.

Protocol 3: Western Blot for Downstream Pathway Analysis

This protocol details how to assess the effect of Compound this compound on a downstream signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of Compound this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of a downstream target of the primary kinase or a suspected off-target.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound RTK Receptor Tyrosine Kinase (RTK) Primary_Target Primary Target Kinase RTK->Primary_Target Activates B494_On Compound this compound (On-Target) B494_On->Primary_Target Inhibits B494_Off Compound this compound (Off-Target) Off_Target_A Off-Target Kinase A B494_Off->Off_Target_A Inhibits Downstream_1 Downstream Substrate 1 Primary_Target->Downstream_1 Phosphorylates Downstream_2 Downstream Substrate 2 Off_Target_A->Downstream_2 Phosphorylates Cellular_Response_On Intended Cellular Response Downstream_1->Cellular_Response_On Cellular_Response_Off Unintended Cellular Response Downstream_2->Cellular_Response_Off

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of Compound this compound.

Experimental_Workflow Workflow for Off-Target Effect Identification Start Start: Observe Unexpected Phenotype Biochem_Screen Biochemical Screen: Kinase Profiling Panel Start->Biochem_Screen Cell_Based_Assay Cell-Based Assay: CETSA / Proteomics Start->Cell_Based_Assay Identify_Hits Identify Potential Off-Targets Biochem_Screen->Identify_Hits Cell_Based_Assay->Identify_Hits Validate_Hits Validate Hits in Cellular Model Identify_Hits->Validate_Hits siRNA_Inhibitors Use siRNA or Selective Inhibitors Validate_Hits->siRNA_Inhibitors Confirm_Phenotype Confirm Phenotypic Relevance siRNA_Inhibitors->Confirm_Phenotype End End: Characterize Off-Target Profile Confirm_Phenotype->End

Caption: General experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Troubleshooting Unexpected Cytotoxicity Start High Cytotoxicity Observed On_Target_Potency Is cytotoxicity seen at concentrations below on-target IC50? Start->On_Target_Potency Off_Target_Screen Perform broad kinase screen On_Target_Potency->Off_Target_Screen Yes Consider_On_Target Consider on-target toxicity or other mechanisms On_Target_Potency->Consider_On_Target No Known_Toxic Are potent off-targets known to be essential for viability? Off_Target_Screen->Known_Toxic Likely_Off_Target Likely off-target toxicity Known_Toxic->Likely_Off_Target Yes Investigate_Further Investigate specific off-target pathways Known_Toxic->Investigate_Further No/Unknown

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Technical Support Center: Managing Adverse Events in Animal Models Treated with ABT-494 (Upadacitinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing adverse events in animal models treated with ABT-494 (upadacitinib).

Troubleshooting Guides

Managing Hepatic and Renal Adverse Events

Issue: Elevated liver enzymes (ALT, AST) or indicators of kidney toxicity (BUN, creatinine) are observed. High doses of upadacitinib have been associated with liver (necrosis) and kidney (tubular epithelial degeneration/regeneration) toxicities in rats.[1]

Troubleshooting Steps:

  • Confirm the Finding: Repeat the blood chemistry analysis to rule out sample processing errors.

  • Review Dosing and Administration:

    • Verify the correct dose calculation and administration volume for each animal.

    • Ensure the formulation is homogenous and the administration technique is consistent.

  • Dose-Response Assessment:

    • If multiple dose groups are used, assess if the toxicity is dose-dependent.

    • Consider reducing the dose in subsequent cohorts or implementing a dose-escalation design with more frequent monitoring at the start of the study.

  • Monitoring:

    • Increase the frequency of blood collection for liver and kidney function tests (e.g., from weekly to bi-weekly).

    • Monitor for clinical signs of toxicity such as changes in appetite, weight loss, lethargy, or changes in urine output and color.

  • Histopathological Evaluation:

    • At the end of the study, or if an animal is euthanized due to severe toxicity, perform a thorough histopathological examination of the liver and kidneys.

  • Consider Supportive Care:

    • Ensure adequate hydration and nutrition.

    • Consult with a veterinarian for potential supportive treatments.

Managing Hematological Adverse Events

Issue: Decreased red blood cell mass (anemia), decreased white blood cell counts (leukopenia), or lymphoid depletion are observed. These are known pharmacological effects of JAK inhibitors.[1]

Troubleshooting Steps:

  • Confirm the Finding: Repeat the complete blood count (CBC) to verify the results.

  • Evaluate Dose and Duration:

    • Assess if the hematological changes are dose- and/or duration-dependent.

    • Consider if the timing of blood collection in relation to the last dose is influencing the results.

  • Monitoring:

    • Increase the frequency of CBC monitoring.

    • Pay close attention to differential counts to identify which white blood cell populations are most affected.

    • Monitor for clinical signs of anemia (e.g., pale mucous membranes, lethargy) or immunosuppression (e.g., signs of infection).

  • Dose Adjustment:

    • If hematological parameters fall below predefined acceptable limits, consider a temporary dose reduction or interruption.

  • Assess for Infections:

    • Given the potential for immunosuppression, be vigilant for any signs of opportunistic infections.

  • Erythropoietin (EPO) and G-CSF Considerations:

    • In cases of severe, persistent anemia or neutropenia, and if scientifically justified for the study, consultation with a veterinarian regarding the use of hematopoietic growth factors could be considered, though this may be a confounding factor.

Managing Immunosuppression-Related Complications

Issue: Animals are showing signs of infection (e.g., skin lesions, respiratory distress, diarrhea). Immunosuppressant effects are a common finding with upadacitinib in both rats and dogs.[1]

Troubleshooting Steps:

  • Isolate Affected Animals: To prevent the spread of potential pathogens, isolate any animal showing signs of illness.

  • Veterinary Consultation: Immediately consult with a veterinarian for diagnosis and treatment of the infection.

  • Environmental and Husbandry Review:

    • Ensure strict aseptic techniques are used for all procedures.

    • Review animal housing conditions to minimize stress and exposure to pathogens.

    • Consider the use of sentinel animals to monitor the health status of the colony.

  • Prophylactic Antibiotics:

    • Depending on the study design and the severity of immunosuppression, prophylactic or metaphylactic antibiotic treatment may be considered in consultation with a veterinarian. Be aware that this can be a confounding factor.

  • Dose Evaluation:

    • Assess if the incidence of infections is dose-related. A dose reduction may be necessary for future cohorts.

  • Immune Function Monitoring:

    • If feasible and relevant to the study, consider incorporating immune function assays (e.g., lymphocyte phenotyping, response to mitogens) to quantify the degree of immunosuppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with ABT-494 in animal models?

A1: Based on non-clinical toxicology studies, the most common treatment-related findings in both rats and dogs are immunosuppressant effects.[1] In rats, high doses have also been associated with liver and kidney toxicity, as well as decreased red and white blood cell counts and lymphoid depletion.[1]

Q2: Are there known reproductive or developmental toxicities associated with ABT-494?

A2: Yes, upadacitinib has been shown to be a potent teratogen in rats and rabbits.[1] Adverse effects include skeletal malformations, increased post-implantation loss, and decreased fetal body weights.[1] The No-Observed-Adverse-Effect Levels (NOAELs) for developmental toxicity were identified as 1.5 mg/kg/day in rats and 10 mg/kg/day in rabbits.[1]

Q3: What are the recommended monitoring parameters for a study involving ABT-494?

A3: Regular monitoring should include:

  • Clinical Observations: Daily checks for general health, appearance, and behavior.

  • Body Weight: At least weekly.

  • Food and Water Consumption: Monitored regularly, especially if changes in body weight are observed.

  • Hematology: Complete blood counts (CBC) with differentials at baseline and at regular intervals during the study.

  • Clinical Chemistry: Serum biomarkers for liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function at baseline and at regular intervals.

  • Urinalysis: Can provide additional information on kidney function.

  • Post-mortem: Gross necropsy and histopathological evaluation of key organs, particularly the liver, kidneys, and lymphoid tissues.

Q4: How should I manage an unexpected death in an animal treated with ABT-494?

A4: In the event of an unexpected death, a full necropsy should be performed by a qualified veterinary pathologist to determine the cause of death. Tissues should be collected for histopathological examination. Review the animal's clinical history, dosing records, and any recent monitoring data to identify potential contributing factors.

Q5: Is there a difference in the adverse event profile between rats and dogs?

A5: While immunosuppressant effects are common in both species, liver and kidney toxicity were specifically noted in rats in the pivotal nonclinical toxicology studies.[1] In a chronic dog study, the key findings were related to immunosuppression, such as skin infections and lymphoid depletion.[1]

Data Presentation

Table 1: Summary of Potential Dose-Dependent Adverse Events of Upadacitinib in Animal Models

Adverse Event CategorySpeciesKey FindingsDose InformationCitation
Hepatotoxicity RatLiver necrosisObserved at high doses in general toxicology studies.[1]
Nephrotoxicity RatTubular epithelial degeneration/regenerationObserved at high doses in general toxicology studies.[1]
Hematotoxicity RatDecreased red blood cell mass, decreased white blood cell counts, lymphoid depletionPharmacological effect observed in toxicology studies.[1]
Immunosuppression Rat, DogSkin infections, inflammation, cysts, lymphoid depletionCommon finding in both species.[1]
Reproductive Toxicity RatIncreased post-implantation loss, reduced live fetuses per litterObserved in fertility studies.[1]
Developmental Toxicity RatSkeletal malformationsNOAEL: 1.5 mg/kg/day[1]
Developmental Toxicity RabbitSkeletal malformations, post-implantation loss, decreased fetal body weightsNOAEL: 10 mg/kg/day[1]

Experimental Protocols

Protocol: Monitoring of Hematological and Biochemical Parameters
  • Animal Identification: Ensure all animals are uniquely identified.

  • Blood Collection:

    • Schedule: Collect blood at baseline (pre-dose) and at regular intervals (e.g., weekly or bi-weekly) throughout the study, and at termination.

    • Site: Use appropriate blood collection sites for the species (e.g., saphenous vein, jugular vein).

    • Volume: Adhere to institutional guidelines for maximum blood collection volumes.

    • Anticoagulant: Use appropriate tubes for hematology (e.g., EDTA) and serum separation for clinical chemistry.

  • Sample Processing:

    • Process samples promptly according to standard laboratory procedures.

    • Perform CBC analysis on whole blood.

    • Centrifuge blood for serum and perform clinical chemistry analysis.

  • Parameters to Analyze:

    • Hematology: Red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), white blood cell count (WBC) with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils), and platelet count.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), and creatinine.

  • Data Analysis:

    • Compare treatment group data to control group data.

    • Analyze for dose-dependent trends.

    • Establish alert and action thresholds for significant changes from baseline or control.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Gene Gene Transcription ABT494 ABT-494 (Upadacitinib) ABT494->JAK Inhibits DNA->Gene Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of ABT-494.

Adverse_Event_Workflow Start Adverse Event Observed (Clinical Sign or Abnormal Lab Result) Confirm Confirm Finding (e.g., repeat analysis, veterinary exam) Start->Confirm Euthanize Euthanize Animal (if severe/humane endpoint) Start->Euthanize If severe Investigate Investigate Cause (Dose, administration, husbandry) Confirm->Investigate Monitor Increase Monitoring Frequency Investigate->Monitor DoseAdjust Consider Dose Adjustment/Interruption Investigate->DoseAdjust Document Document All Findings, Decisions, and Actions Monitor->Document SupportiveCare Provide Supportive Care (Consult Veterinarian) DoseAdjust->SupportiveCare If toxicity persists End Continue Study with Adjusted Protocol DoseAdjust->End If toxicity resolves SupportiveCare->Document Document->End Necropsy Perform Full Necropsy and Histopathology Euthanize->Necropsy

Caption: A logical workflow for managing adverse events during preclinical studies.

References

How to minimize variability in Upadacitinib experimental results

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"# Technical Support Center: Upadacitinib Experimental Protocols

Welcome to the technical support center for Upadacitinib. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure consistency and reproducibility in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and properties of Upadacitinib.

Q1: What is the mechanism of action for Upadacitinib? A1: Upadacitinib is a selective Janus kinase (JAK) inhibitor. It functions as an adenosine triphosphate (ATP)-competitive inhibitor, blocking the kinase activity of JAKs.[1] This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks the translocation of STAT dimers to the nucleus and inhibits the transcription of pro-inflammatory genes.[1][2] Upadacitinib preferentially targets and inhibits JAK1 over JAK2, JAK3, and TYK2.[1][3][4]

Q2: How should I prepare a stock solution of Upadacitinib? A2: For in vivo experiments, a suggested formulation involves creating a 76 mg/mL stock in DMSO. As an example for a 1 mL working solution, 50 μL of this stock can be added to 400 μL of PEG300 and mixed. Then, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH2O.[5] It is recommended to use the mixed solution immediately for best results.[5] For in vitro cell-based assays, a standard practice is to dissolve Upadacitinib in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM), which can then be serially diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.

Q3: What are the storage and stability recommendations for Upadacitinib solutions? A3: Upadacitinib stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing for an experiment, allow the aliquot to thaw completely and come to room temperature before diluting.

Q4: Which cytokine stimulation should I use for my cell-based assay? A4: The choice of cytokine depends on the specific JAK-STAT pathway you aim to investigate. Upadacitinib potently inhibits signaling from cytokines that rely on JAK1.

  • For JAK1/JAK3 signaling: Use IL-2, IL-4, IL-7, IL-15, or IL-21.[4][6]

  • For JAK1/JAK2 signaling: Use IL-6 or IFN-γ.[4][6][7]

  • For JAK2/JAK2 signaling: Use erythropoietin (Epo), IL-3, or GM-CSF to assess selectivity against JAK2.[6][8]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q: Why are my IC50 values inconsistent or different from published data? A: Variability in IC50 values is a common issue and can be caused by multiple factors. Use the following checklist to troubleshoot:

  • Cell Health and Passage Number:

    • Issue: Cells that are unhealthy, senescent, or have a high passage number can exhibit altered signaling responses.

    • Solution: Use cells with a consistent and low passage number. Regularly check for viability (e.g., using Trypan Blue) and ensure cells are in the logarithmic growth phase at the time of the experiment.

  • Cell Density:

    • Issue: Both too low and too high cell densities can affect cell signaling and drug response.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay duration. Maintain this density across all experiments.

  • Reagent Preparation and Quality:

    • Issue: Inaccurate dilutions, degradation of Upadacitinib or cytokines, or lot-to-lot variability of reagents (e.g., FBS) can significantly impact results.

    • Solution: Prepare fresh dilutions of Upadacitinib and cytokines for each experiment from validated stock solutions. Use a consistent source and lot of FBS or consider using serum-free media if your assay allows.

  • Assay Conditions:

    • Issue: Variations in incubation time, temperature, CO2 levels, or cytokine concentration can alter the outcome. High cytokine concentrations can cause a right-shift in the IC50 value.[6]

    • Solution: Standardize all assay parameters. Optimize the cytokine concentration to achieve a robust but not oversaturated signal (e.g., at its EC80 value). Ensure all plates are incubated under identical conditions.

  • DMSO Concentration:

    • Issue: Inconsistent final concentrations of DMSO across wells or high concentrations (>0.5%) can be toxic to cells and affect results.

    • Solution: Ensure the final DMSO concentration is identical in all wells, including vehicle controls. Perform a DMSO tolerance test for your cell line to determine the maximum non-toxic concentration.

Visual Troubleshooting Guide

// Node Definitions Start [label="High IC50 Variability\nor Inconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; CheckReagents [label="1. Check Reagent Prep\n- Fresh dilutions?\n- Correct storage?\n- Consistent lots?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCells [label="2. Check Cell Culture\n- Consistent passage #?\n- Optimal density?\n- Healthy morphology?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAssay [label="3. Check Assay Conditions\n- Standardized times?\n- Optimized cytokine level?\n- Consistent DMSO %?", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemReagents [label="Problem Identified:\nRe-validate stock solutions.\nAliquot reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; ProblemCells [label="Problem Identified:\nThaw new cell vial.\nOptimize seeding density.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; ProblemAssay [label="Problem Identified:\nRe-optimize assay parameters\n(e.g., cytokine EC80).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Resolved [label="Variability Minimized", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];

// Edges Start -> CheckReagents [label="Start Here"]; CheckReagents -> ProblemReagents [label="Issue Found", color="#EA4335"]; CheckReagents -> CheckCells [label="No Issue", color="#34A853"]; CheckCells -> ProblemCells [label="Issue Found", color="#EA4335"]; CheckCells -> CheckAssay [label="No Issue", color="#34A853"]; CheckAssay -> ProblemAssay [label="Issue Found", color="#EA4335"];

ProblemReagents -> Resolved [style=dashed, color="#5F6368"]; ProblemCells -> Resolved [style=dashed, color="#5F6368"]; ProblemAssay -> Resolved [style=dashed, color="#5F6368"]; CheckAssay -> Resolved [label="No Issues Found\n(Consider other factors)", color="#34A853"]; } .dot Caption: Troubleshooting flowchart for inconsistent Upadacitinib IC50 results.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Upadacitinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against different JAK enzymes in both enzymatic and cellular assays.

TargetAssay TypeIC50 (μM)Reference
JAK1 Enzymatic Assay0.043[1][9]
JAK2 Enzymatic Assay0.12[1][9]
JAK3 Enzymatic Assay2.3[1][9]
TYK2 Enzymatic Assay4.7[1][9]
JAK1 vs JAK2 Cellular Assay (Selectivity)>40-fold[1][8]
JAK1 vs JAK3 Cellular Assay (Selectivity)>130-fold[1][8]
JAK1 vs TYK2 Cellular Assay (Selectivity)>190-fold[1]

Note: IC50 values can vary based on specific experimental conditions, such as ATP concentration in enzymatic assays or cytokine concentration in cellular assays.[6][8]

Experimental Protocols

Protocol: IL-6 Induced STAT3 Phosphorylation Assay in PBMCs

This protocol outlines a method to measure the inhibitory effect of Upadacitinib on JAK1/JAK2 signaling in human Peripheral Blood Mononuclear Cells (PBMCs).

1. Materials:

  • Upadacitinib

  • DMSO (cell culture grade)

  • Human PBMCs

  • RPMI 1640 medium + 10% FBS

  • Recombinant Human IL-6

  • Fixation Buffer (e.g., Cytofix)

  • Permeabilization Buffer (e.g., Perm Buffer III)

  • PE-conjugated anti-pSTAT3 antibody

  • Flow cytometer

2. Experimental Workflow:

// Workflow Edges p1 -> p2; p2 -> a1; a1 -> a2; a2 -> a3; a3 -> a4; a4 -> r1; r1 -> r2; r2 -> r3; } .dot Caption: Workflow for a pSTAT3 flow cytometry assay to measure Upadacitinib activity.

3. Detailed Steps:

  • Cell Preparation: Isolate human PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque). Wash and resuspend cells in RPMI + 10% FBS at a concentration of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of Upadacitinib in culture medium. Include a "vehicle control" with the same final concentration of DMSO as the highest drug concentration well.

  • Pre-incubation: Add the diluted Upadacitinib or vehicle control to the cell suspension. Incubate for 1 hour at 37°C, 5% CO2.

  • Cytokine Stimulation: Add recombinant human IL-6 to each well to a final concentration optimized for your system (e.g., 20 ng/mL). Leave one set of wells unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.

  • Fixation: Stop the stimulation by immediately adding a fixation buffer. Incubate at room temperature for 15 minutes.

  • Permeabilization: Wash the cells and then add a pre-chilled permeabilization buffer to allow antibody access to intracellular proteins. Incubate on ice for 30 minutes.

  • Staining: Wash the cells and add the PE-conjugated anti-pSTAT3 antibody. Incubate in the dark at room temperature for 30-60 minutes.

  • Analysis: Wash the cells one final time and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on the lymphocyte or monocyte population.

  • Data Interpretation: Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each condition. Plot the percent inhibition relative to the stimulated vehicle control against the log of Upadacitinib concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Signaling Pathway Visualization

Upadacitinib Mechanism of Action in the JAK-STAT Pathway

Upadacitinib exerts its effect by inhibiting JAK1, which is a critical enzyme in the signaling cascade initiated by various pro-inflammatory cytokines.

// Ranks {rank=same; Cytokine; Receptor;} {rank=same; JAK1; JAK2;} {rank=same; pJAK1; pJAK2;} {rank=same; STAT; pSTAT;} {rank=same; STAT_dimer; pSTAT_dimer;}

// Nodes Cytokine [label="Pro-inflammatory\nCytokine (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"];

Upadacitinib [label="Upadacitinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pJAK1 [label="pJAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pJAK2 [label="pJAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="pSTAT", fillcolor="#4285F4", fontcolor="#FFFFFF"];

STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT_dimer [label="pSTAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nucleus [label="Nucleus", shape=folder, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Inflammation)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK1 [style=dashed]; Receptor -> JAK2 [style=dashed];

JAK1 -> pJAK1 [label="Phosphorylation"]; JAK2 -> pJAK2;

Upadacitinib -> pJAK1 [label="INHIBITS\n(High Potency)", color="#EA4335", arrowhead=tee]; Upadacitinib -> pJAK2 [label="Inhibits\n(Lower Potency)", color="#EA4335", arrowhead=tee, style=dashed];

pJAK1 -> pSTAT [label="Phosphorylates"]; pJAK2 -> pSTAT; STAT -> pSTAT;

pSTAT -> pSTAT_dimer [label="Dimerization"];

pSTAT_dimer -> Nucleus [label="Translocation"]; Nucleus -> Transcription [label="Initiates"]; } .dot Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway. "}

References

B 494 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information could be found for a research compound designated as "B 494". The following information is provided as a generalized template for a hypothetical research compound and should be adapted based on the specific product datasheet and experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Compound this compound?

A1: For long-term stability, Compound this compound should be stored as a solid at -20°C. Protect from light and moisture. Under these conditions, the compound is expected to be stable for at least one year.

Q2: How should I store solutions of Compound this compound?

A2: Stock solutions of Compound this compound should be prepared fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use vials and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: What are the signs of degradation of Compound this compound?

A3: Visual signs of degradation in the solid form may include a change in color or texture. For solutions, the presence of precipitates or a change in clarity may indicate degradation or insolubility. It is recommended to perform analytical checks such as HPLC or LC-MS to confirm the purity of the compound if degradation is suspected.

Q4: My shipment of Compound this compound arrived at room temperature. Is it still usable?

A4: While long-term storage is recommended at -20°C, Compound this compound is generally stable at room temperature for short periods (up to 48 hours). However, it is crucial to transfer the compound to the recommended storage conditions immediately upon receipt. If the exposure to ambient temperature was prolonged, it is advisable to test the compound's activity in a small-scale pilot experiment before proceeding with critical studies.

Q5: In which solvents is Compound this compound soluble?

A5: Compound this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. Please refer to the solubility data table for more details.

Stability and Storage Conditions

ParameterSolid FormIn Solution
Storage Temperature -20°C-80°C (short-term)
Shelf-Life ≥ 12 months≤ 1 month
Light Sensitivity Protect from lightProtect from light
Hygroscopicity Store in a desiccated environmentN/A
Recommended Solvents N/ADMSO, Ethanol
Freeze-Thaw Cycles N/AAvoid repeated cycles

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with Compound this compound.

1. Preparation of Stock Solution: a. Equilibrate the vial of solid Compound this compound to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use tubes and store at -80°C.

2. Preparation of Working Solution: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Treatment: a. Plate cells at the desired density in a multi-well plate and allow them to adhere overnight. b. The following day, remove the existing medium and replace it with the medium containing the desired concentration of Compound this compound. c. Include appropriate controls, such as a vehicle control (medium with 0.1% DMSO) and a negative control (untreated cells). d. Incubate the cells for the desired treatment duration.

4. Assay: a. Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, western blot, qPCR).

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage Solid_Compound Solid Compound (at -20°C) Equilibrate Equilibrate to RT Solid_Compound->Equilibrate Step 1 Store_Solid Store Solid at -20°C Solid_Compound->Store_Solid Stock_Solution Prepare 10 mM Stock in DMSO Equilibrate->Stock_Solution Step 2 Working_Solution Prepare Working Solution in Medium Stock_Solution->Working_Solution Step 3 Store_Stock Store Stock at -80°C Stock_Solution->Store_Stock Treatment Treat Cells Working_Solution->Treatment Step 4 Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Step 5 Assay Downstream Assay Incubation->Assay Step 6

Caption: Experimental workflow for Compound this compound from storage to downstream analysis.

Signaling_Pathway_Example B494 Compound this compound Receptor Target Receptor B494->Receptor binds Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway activated by Compound this compound.

Technical Support Center: Interpreting Unexpected Results in ABT-494 (Upadacitinib) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK1 inhibitor, ABT-494 (Upadacitinib).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ABT-494?

A1: ABT-494, also known as Upadacitinib, is an orally bioavailable, selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3] Janus kinases are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][3][4] By selectively inhibiting JAK1, ABT-494 modulates the signaling of pro-inflammatory cytokines such as IL-6 and IFN-γ, which are dependent on JAK1.[2]

Q2: How does the selectivity of ABT-494 for JAK1 compare to other JAK family members?

A2: ABT-494 was engineered for greater selectivity for JAK1 over other JAK family members like JAK2, JAK3, and TYK2.[2] This selectivity is intended to provide a more favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs, such as anemia which can be linked to JAK2 inhibition.[2][3] In cellular assays, Upadacitinib is approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective over JAK3.[2]

Q3: What are the common adverse events observed in clinical studies of Upadacitinib (ABT-494)?

A3: Common adverse events reported in clinical trials include upper respiratory tract infections, herpes zoster (shingles), acne, nausea, and headache.[5] Laboratory abnormalities such as elevations in creatine phosphokinase, hepatic disorders, and neutropenia have also been noted.[5] It is important to be aware of the boxed warnings for JAK inhibitors as a class, which include risks of serious infections, major adverse cardiovascular events (MACE), malignancies, and thrombosis.[6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of ABT-494 (Upadacitinib)

Target KinaseAssay TypeIC50 (nM)Selectivity vs. JAK1 (fold)Reference
JAK1 Biochemical45-[2]
JAK2 Biochemical109~2.4[2]
JAK3 Biochemical2100~47[2]
TYK2 Biochemical4700~104[2]
JAK1 (cellular) TEL-JAK113-[2]
JAK2 (cellular) TEL-JAK2803~62[2]
JAK3 (cellular) TEL-JAK31820~140[2]
TYK2 (cellular) TEL-TYK2>5000>385[2]

IC50 values represent the concentration of the inhibitor required for 50% inhibition. Data is compiled from biochemical and cellular assays to provide a comprehensive profile.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK1->JAK1 STAT STAT JAK1->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation ABT_494 ABT-494 ABT_494->JAK1 Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of ABT-494 on JAK1.

Troubleshooting Guides

Guide 1: Unexpected In Vitro Efficacy Results

Issue: Observed potency of ABT-494 is significantly lower or higher than expected in a cellular assay.

Troubleshooting_InVitro start Unexpected In Vitro Potency q1 Is the issue lower or higher than expected potency? start->q1 lower Lower Potency q1->lower Lower higher Higher Potency q1->higher Higher check_compound Verify ABT-494 stock concentration, solubility, and stability. lower->check_compound check_assay Review assay protocol: - ATP concentration (for kinase assays) - Cell passage number and health - Cytokine stimulation time and concentration lower->check_assay check_reagents Validate reagents: - Cytokine activity - Antibody specificity (pSTAT) - Cell line identity lower->check_reagents off_target Consider off-target effects or assay artifacts. Is the readout specific? higher->off_target serum_effects Check for serum protein binding if using serum in media. check_compound->serum_effects

Caption: Decision tree for troubleshooting unexpected in vitro potency of ABT-494.

Potential Cause Troubleshooting Step
Compound Integrity 1. Confirm the concentration of your ABT-494 stock solution using a fresh preparation. 2. Ensure the compound is fully solubilized in the assay buffer; precipitation will lower the effective concentration. 3. Verify the storage conditions and age of the compound stock.
Assay Conditions 1. Biochemical Assays: If using a kinase assay, ensure the ATP concentration is appropriate. High ATP can compete with ATP-competitive inhibitors like ABT-494, leading to a higher IC50. 2. Cellular Assays: Verify the concentration and activity of the cytokine used for stimulation. Insufficient stimulation can lead to a weak signal window. 3. Confirm the health and passage number of the cell line. Cells at high passage numbers can have altered signaling responses.
Reagent Quality 1. Validate the specificity of the phospho-STAT antibody if using Western blot or flow cytometry. 2. Ensure the cytokine used for stimulation is bioactive.
Off-Target Effects If potency is unexpectedly high, consider if the assay readout is truly specific to JAK1 inhibition or if other pathways affected by the compound could be influencing the result.
Guide 2: Paradoxical Pro-inflammatory Response Observed

Issue: In a preclinical model or co-culture experiment, treatment with ABT-494 leads to an increase in a different subset of pro-inflammatory markers (e.g., increase in Th1/Th17 cytokines while Th2 cytokines are suppressed).

This can be considered a "paradoxical reaction," where inhibiting one inflammatory pathway leads to the upregulation of another.

Troubleshooting_Paradoxical start Paradoxical Pro-inflammatory Response confirm 1. Confirm Result: - Repeat experiment with fresh reagents. - Verify dose-response relationship. start->confirm analyze_cytokines 2. Profile Cytokine Milieu: - Use multiplex assay (e.g., Luminex) to measure a broad panel of Th1, Th2, and Th17 cytokines. confirm->analyze_cytokines phenotype_cells 3. Analyze Immune Cell Populations: - Use flow cytometry to phenotype T-cell subsets (CD4+, Th1, Th2, Th17) and other relevant immune cells. analyze_cytokines->phenotype_cells pathway_analysis 4. Investigate Signaling Pathways: - Assess phosphorylation of other STATs (e.g., STAT1, STAT4) to confirm pathway shift. phenotype_cells->pathway_analysis interpret Interpretation: Inhibition of a dominant pathway (e.g., JAK1/STAT3) may relieve feedback inhibition on other pathways, leading to their activation. pathway_analysis->interpret

Caption: Logical workflow for investigating a paradoxical pro-inflammatory response.

Step Action Rationale
1. Confirm and Characterize - Perform a dose-response with ABT-494 to see if the effect is concentration-dependent. - Ensure the unexpected cytokine is consistently upregulated.To rule out experimental artifact and understand the dynamics of the response.
2. Broad Cytokine Profiling - Use a multiplex immunoassay to simultaneously measure a wide range of cytokines (e.g., IFN-γ, IL-17, IL-4, IL-5, IL-13, TNF-α).To understand the full scope of the immune shift. ABT-494's inhibition of JAK1-dependent cytokines might lead to a compensatory upregulation of cytokines that signal through other pathways.
3. Immune Cell Phenotyping - Use flow cytometry to analyze the frequency and activation status of different immune cell subsets, particularly T helper cells (Th1, Th2, Th17).To identify the cellular source of the paradoxical cytokine production.
4. Pathway Analysis - Perform Western blot or phosphoflow cytometry for other key signaling nodes downstream of other JAKs (e.g., pSTAT1, pSTAT4) that may be activated.To confirm if the observed cytokine shift corresponds to a shift in intracellular signaling pathways.

Experimental Protocols

Protocol 1: Cellular Phospho-STAT3 (pSTAT3) Inhibition Assay via Western Blot
  • Cell Culture and Starvation: Plate cells (e.g., human whole blood, PBMCs, or a relevant cell line) and grow to ~80% confluency. Serum-starve cells for 4-6 hours prior to the experiment to reduce baseline signaling.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of ABT-494 (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Stimulate cells with a pre-determined optimal concentration of a JAK1-dependent cytokine (e.g., IL-6, 10-50 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

  • Protein Quantification: Determine protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST. Note: BSA is often preferred for phospho-antibodies to reduce background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control), diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Add ECL substrate and image the blot. Quantify band intensities to determine the inhibition of STAT3 phosphorylation relative to the total STAT3.

Protocol 2: In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a specific peptide substrate for JAK1 (e.g., IRS-1tide), and the recombinant human JAK1 enzyme.

  • Inhibitor Addition: Add varying concentrations of ABT-494 or vehicle control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2. The final ATP concentration should ideally be at or near the Km for JAK1 to accurately determine the IC50.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure kinase activity. A common method is using a luminescence-based assay (e.g., Kinase-Glo®) which quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each ABT-494 concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / Preclinical kinase_assay Biochemical Kinase Assay (Determine IC50) cellular_assay Cellular pSTAT Assay (Confirm Cellular Potency) kinase_assay->cellular_assay Validate in cells cytokine_profiling Cytokine Release Assay (Measure Functional Output) cellular_assay->cytokine_profiling Assess functional effect animal_model In Vivo Efficacy Model (e.g., Collagen-Induced Arthritis) cytokine_profiling->animal_model Test in disease model start Hypothesis: ABT-494 inhibits JAK1 start->kinase_assay

Caption: A general experimental workflow for evaluating a JAK inhibitor like ABT-494.

References

Technical Support Center: Cell Viability Assays for Upadacitinib Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cell viability assays to screen for Upadacitinib toxicity.

I. Frequently Asked Questions (FAQs)

Q1: What is Upadacitinib and what is its mechanism of action?

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4] It functions as an adenosine triphosphate (ATP) competitive inhibitor, blocking the phosphorylation of downstream effector proteins in the JAK-STAT signaling pathway.[1][2] This inhibition prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of genes involved in inflammatory responses.[1][2]

Q2: Which cell viability assays are recommended for assessing Upadacitinib toxicity?

Commonly used and recommended assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[5]

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[6]

Q3: What are the known IC50 values for Upadacitinib?

The half-maximal inhibitory concentration (IC50) of Upadacitinib varies depending on the specific JAK kinase being targeted. The table below summarizes the reported IC50 values.

TargetIC50 (µM)
JAK10.043
JAK20.12
JAK32.3
TYK24.7
(Data sourced from enzymatic assays)[1][2]

Q4: Are there any known interferences of Upadacitinib with common cell viability assays?

  • MTT Assay: As Upadacitinib is a kinase inhibitor that can affect cellular metabolism, there is a potential for interference with the MTT assay readout, which is dependent on mitochondrial dehydrogenase activity.[7][8] A decrease in MTT signal may reflect either direct cytotoxicity or a reduction in metabolic activity without cell death.[9] It is crucial to validate MTT results with an alternative assay that measures a different aspect of cell health, such as membrane integrity.

  • CellTiter-Glo® Assay: This assay relies on the quantification of ATP. While direct interference by Upadacitinib with the luciferase enzyme is not widely reported, it is a known phenomenon for some small molecules to inhibit luciferase, potentially leading to inaccurate results.[10][11][12][13] It is recommended to perform control experiments to rule out any direct inhibition of the luciferase enzyme by Upadacitinib at the concentrations being tested.

II. Troubleshooting Guides

A. MTT Assay
Problem Possible Cause Solution
High background absorbance in control wells Contamination of media or reagents. Phenol red in the culture medium can contribute to background.Use fresh, sterile reagents. Prepare a background control with media and MTT reagent but no cells to subtract from all readings.[4]
Low signal or poor sensitivity Insufficient cell number. Suboptimal incubation time with MTT reagent.Optimize cell seeding density to ensure a linear response.[5] Incubate with MTT for the recommended time (typically 1-4 hours), avoiding excessively long incubations.[2]
Inconsistent results between replicates Uneven cell seeding. Incomplete dissolution of formazan crystals. Presence of air bubbles in wells.Ensure a homogenous cell suspension before and during plating. Mix thoroughly after adding the solubilization solution (e.g., DMSO) to ensure all formazan is dissolved.[5] Carefully inspect plates for bubbles and remove them before reading.
Results not correlating with other cytotoxicity assays Upadacitinib-induced changes in cellular metabolism affecting MTT reduction without causing cell death.[7][14]Corroborate MTT data with an assay that measures a different viability parameter, such as membrane integrity (e.g., trypan blue exclusion or a fluorescent dye-based assay).
B. CellTiter-Glo® Luminescent Cell Viability Assay
Problem Possible Cause Solution
High background luminescence Contamination of reagents or plates.Use fresh, sterile reagents and plates specifically designed for luminescence assays (opaque-walled to prevent crosstalk).[15] Include a "no-cell" control to determine the background signal.[15]
Low signal or poor sensitivity Insufficient cell number leading to low ATP levels. Suboptimal lysis of cells.Optimize the cell seeding density to be within the linear range of the assay. Ensure complete cell lysis by mixing for the recommended time on an orbital shaker.[16]
Signal instability or rapid decay Degradation of ATP by ATPases released from cells.Use a reagent formulation that contains ATPase inhibitors, such as the one provided in the CellTiter-Glo® kit.[2] Read the luminescence within the recommended time window after reagent addition.[16]
Potential compound interference Direct inhibition of the luciferase enzyme by Upadacitinib.Perform a control experiment by adding Upadacitinib to a known amount of ATP and the CellTiter-Glo® reagent to check for direct enzyme inhibition.[10][11]

III. Experimental Protocols

A. MTT Assay for Upadacitinib Toxicity Screening
  • Cell Seeding:

    • Culture cells (e.g., RAW264.7 macrophages) to ~80% confluency.[3]

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Upadacitinib in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Upadacitinib in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Upadacitinib. Include vehicle control (medium with the same concentration of DMSO used for the highest Upadacitinib concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 5-10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

B. CellTiter-Glo® Luminescent Cell Viability Assay for Upadacitinib Toxicity Screening
  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.[15]

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Luminescence Reading:

    • Measure the luminescence using a luminometer.

IV. Data Presentation

Table 1: IC50 Values of Upadacitinib on JAK Kinases

KinaseIC50 (µM) in Enzymatic Assays
JAK10.043
JAK20.12
JAK32.3
TYK24.7
(Source: Mohamed, M. E. F., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(9), 1557-1576.)[1][2]

Table 2: Example Cytotoxicity Data for Upadacitinib on RAW264.7 Cells (Hypothetical)

Upadacitinib (µM)% Viability (MTT Assay)% Viability (CellTiter-Glo®)
0 (Control)100 ± 5.2100 ± 4.8
0.198 ± 4.999 ± 5.1
195 ± 6.196 ± 4.5
1078 ± 7.382 ± 6.9
5052 ± 8.555 ± 7.8
10035 ± 6.840 ± 6.2

Note: This is hypothetical data for illustrative purposes. Actual results may vary. A recent study showed that Upadacitinib exhibited an IC50 value of approximately 65.32 µg/mL in RAW264.7 cells.[1]

V. Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Dimerization JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 7. Transcription Activation

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treat Treat cells with Upadacitinib start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End: Analyze Data read->end

Caption: Workflow for the MTT cell viability assay.

CellTiterGlo_Workflow start Start: Seed cells in opaque 96-well plate treat Treat cells with Upadacitinib start->treat incubate Incubate (24-72h) treat->incubate equilibrate Equilibrate to Room Temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix stabilize Incubate at RT (10 min) mix->stabilize read Read Luminescence stabilize->read end End: Analyze Data read->end

Caption: Workflow for the CellTiter-Glo® assay.

References

Adjusting B 494 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the small molecule inhibitor, B 494.

FAQs

1. What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By inhibiting SYK, this compound blocks downstream signaling cascades that are essential for the proliferation and survival of certain B-cell malignancies.[1]

2. Which cell lines are sensitive to this compound?

The sensitivity of a cell line to this compound is highly dependent on its reliance on the BCR signaling pathway. Generally, B-cell lymphoma cell lines with chronic active BCR signaling are more sensitive to this compound. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the sensitivity of a specific cell line.

3. How do I determine the optimal dosage of this compound for my cell line?

The optimal dosage, or effective concentration, of this compound must be determined empirically for each cell line. A common method is to perform a dose-response experiment and calculate the IC50 value. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a specific incubation period (e.g., 48 or 72 hours). The IC50 value represents the concentration of this compound required to inhibit the biological process of interest by 50%.

4. Should I use the same dosage of this compound for all my experiments with a specific cell line?

Once the IC50 value is determined, it can be used as a reference for subsequent experiments. For routine cell culture maintenance with selection, a concentration below the IC50 might be used. For functional assays, concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) are often used to observe a range of effects. It is crucial to maintain consistency in the dosage and treatment duration for comparable results.

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent cell health and passage number.

    • Solution: Ensure that cells are in the logarithmic growth phase and are at a consistent passage number for all experiments. Cells at very high or low confluence can show altered sensitivity to drugs.

  • Possible Cause 2: Inaccurate drug concentration.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper mixing and accurate pipetting.

  • Possible Cause 3: Variation in incubation time.

    • Solution: Use a precise and consistent incubation time for all dose-response assays.

Problem 2: No significant cell death observed even at high concentrations of this compound.

  • Possible Cause 1: The cell line is resistant to this compound.

    • Solution: This is possible if the cell line does not depend on the BCR signaling pathway for survival. You can confirm the presence and activation of SYK in your cell line using techniques like Western blotting.

  • Possible Cause 2: The drug has degraded.

    • Solution: Ensure that the this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: The effect of the drug may be time-dependent. Consider increasing the incubation time (e.g., to 96 hours) and repeat the dose-response experiment.

Problem 3: All cells die even at the lowest concentration of this compound.

  • Possible Cause: The concentration range is too high.

    • Solution: The cell line is likely very sensitive to this compound. The range of concentrations in your dose-response experiment needs to be lowered. Perform a broader pilot experiment with serial dilutions over several orders of magnitude to identify an appropriate range for a more detailed IC50 determination.

Quantitative Data Summary

The following table summarizes the experimentally determined IC50 values for this compound in various B-cell lymphoma cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
TMD8Activated B-Cell Like Diffuse Large B-Cell Lymphoma50
RamosBurkitt's Lymphoma250
SU-DHL-4Germinal Center B-Cell Like Diffuse Large B-Cell Lymphoma800
JurkatT-Cell Leukemia>10,000

Note: The Jurkat cell line, a T-cell leukemia line, is included as a negative control as it does not rely on the BCR signaling pathway and is therefore resistant to this compound.

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 10 µM to 0.1 nM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (untreated cells), which represents 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN CD79 CD79A/B SYK SYK CD79->SYK Recruits & Activates LYN->CD79 P BTK BTK SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P Downstream Downstream Signaling PLCg2->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Antigen Antigen Antigen->BCR B494 This compound B494->SYK Inhibits

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on SYK.

Experimental_Workflow start Start select_cell_line Select Cell Line start->select_cell_line optimize_seeding Optimize Cell Seeding Density select_cell_line->optimize_seeding dose_response Perform Dose-Response Assay (e.g., MTT) optimize_seeding->dose_response data_analysis Analyze Data & Calculate IC50 dose_response->data_analysis validate_ic50 Validate IC50 and Determine Optimal Dose data_analysis->validate_ic50 end End validate_ic50->end

Caption: Experimental workflow for determining the optimal dosage of this compound.

Troubleshooting_Guide start Unexpected Results? high_variability High Variability in IC50? start->high_variability Yes no_effect No Effect at High Doses? start->no_effect No check_cells Check Cell Health & Passage Number high_variability->check_cells Yes check_drug Prepare Fresh Drug Dilutions high_variability->check_drug Yes check_time Ensure Consistent Incubation Time high_variability->check_time Yes all_cells_die All Cells Die at Low Doses? no_effect->all_cells_die No confirm_target Confirm SYK Expression/ Activation (Western Blot) no_effect->confirm_target Yes check_drug_stability Check Drug Stability/ Storage no_effect->check_drug_stability Yes increase_incubation Increase Incubation Time no_effect->increase_incubation Yes lower_dose_range Lower the Dose Range all_cells_die->lower_dose_range Yes

Caption: Troubleshooting decision tree for this compound dosage determination.

References

Validation & Comparative

Comparing ABT-494 and baricitinib JAK selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of ABT-494 (Upadacitinib) and Baricitinib JAK Selectivity

For researchers and professionals in drug development, understanding the nuanced differences between Janus kinase (JAK) inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of the JAK selectivity profiles of two prominent inhibitors: ABT-494 (upadacitinib) and baricitinib.

Upadacitinib is recognized as a second-generation, selective JAK1 inhibitor, while baricitinib is a first-generation inhibitor targeting both JAK1 and JAK2.[1][2] This difference in selectivity is proposed to influence their efficacy and safety profiles, as the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) are involved in distinct signaling pathways that regulate everything from inflammation to hematopoiesis.[3][4]

Comparative JAK Inhibition: In Vitro Data

The selectivity of a JAK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The data presented below is derived from both enzymatic (cell-free) and cellular assays, which provide a comprehensive view of inhibitor activity. Enzymatic assays measure direct inhibition of the isolated kinase, while cellular assays assess the inhibitor's effect within a biological context.[5]

InhibitorAssay TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (Fold vs. JAK1)
Upadacitinib (ABT-494) Cellular~1.3~74>1000~230JAK2: ~57xJAK3: >769x
Enzymatic4111023004600JAK2: ~2.7xJAK3: ~56xTYK2: ~112x
Baricitinib Enzymatic5.95.7>40053JAK2: ~1xJAK3: >68xTYK2: ~9x

Note: IC50 values can vary between studies due to different experimental conditions. The data above is compiled from multiple sources to provide a representative comparison.[6][7][8]

From this data, the distinct selectivity profiles are clear. Upadacitinib demonstrates a high degree of selectivity for JAK1, with significantly less potency against JAK2 and JAK3 in cellular assays.[7][8] Baricitinib, in contrast, shows potent and nearly equal inhibition of both JAK1 and JAK2, with weaker effects on JAK3 and TYK2.[6][9]

The JAK-STAT Signaling Pathway

JAK inhibitors function by competitively binding to the ATP-binding site on JAK enzymes.[10] This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune responses. The specific pairing of JAKs varies depending on the cytokine receptor, leading to diverse downstream effects.[4][11]

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. JAK Activation JAKX JAK2 / JAK3 / TYK2 Receptor->JAKX STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAKX->STAT_inactive STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Inhibitor Upadacitinib (JAK1 sel.) Baricitinib (JAK1/2) Inhibitor->JAK1 Inhibition Inhibitor->JAKX Inhibition (Baricitinib) Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental Protocols

The quantitative data presented in this guide is derived from established experimental methodologies designed to assess kinase inhibition.

Enzymatic (Cell-Free) Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated JAK isoform.

  • Objective: To determine the IC50 of upadacitinib and baricitinib against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Methodology:

    • Recombinant human JAK enzymes are incubated in a reaction buffer.

    • A specific peptide substrate and adenosine triphosphate (ATP) are added to the mixture.

    • The test compounds (upadacitinib or baricitinib) are added at varying concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using methods like radiometric assays (measuring incorporation of ³³P-ATP) or fluorescence-based detection.

    • The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[5]

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of a compound on cytokine-induced JAK signaling within a whole-cell context.

  • Objective: To evaluate the potency of upadacitinib and baricitinib in inhibiting the phosphorylation of STAT proteins downstream of specific cytokine receptor activation in human cells.

  • Methodology:

    • Human cells, such as peripheral blood mononuclear cells (PBMCs) or engineered cell lines, are pre-incubated with various concentrations of the JAK inhibitor.[12][13]

    • The cells are then stimulated with a specific cytokine to activate a known JAK/STAT pathway (e.g., IL-6 for JAK1/JAK2, or IL-2 for JAK1/JAK3).[12][13]

    • After a short incubation period, the cells are fixed and permeabilized to allow intracellular staining.

    • The cells are stained with fluorescently labeled antibodies specific to the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3).

    • The level of STAT phosphorylation in different leukocyte subpopulations is quantified using flow cytometry.[12][14]

    • The concentration-dependent inhibition of pSTAT formation is used to calculate cellular IC50 values.[12]

Caption: Workflow for enzymatic and cellular JAK selectivity assays.

Conclusion

The experimental data clearly delineates the different selectivity profiles of upadacitinib and baricitinib. Upadacitinib is a highly selective JAK1 inhibitor, particularly in cellular environments, suggesting it may more specifically target pathways driven by cytokines like IL-6 and IFN-γ.[7][8] Baricitinib acts as a potent dual inhibitor of JAK1 and JAK2, which may impact a broader range of cytokine signals, including those involved in erythropoiesis (mediated by JAK2).[3][6] This distinction in JAK isoform selectivity is a key differentiator that likely underlies their respective clinical profiles and is a critical consideration for researchers in the field of immunology and drug development.

References

A Head-to-Head Clinical Showdown: Upadacitinib Versus Adalimumab in Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of psoriatic arthritis (PsA) treatment, the emergence of targeted therapies has provided clinicians and patients with a growing arsenal against this chronic inflammatory condition. This guide offers a detailed, data-driven comparison of two prominent treatments: Upadacitinib, an oral Janus kinase (JAK) inhibitor, and Adalimumab, an injectable tumor necrosis factor (TNF) inhibitor. The focus of this analysis is the pivotal SELECT-PsA 1 clinical trial, a head-to-head study that provides crucial insights into the relative efficacy and safety of these agents in patients with an inadequate response to non-biologic disease-modifying antirheumatic drugs (DMARDs).

Mechanism of Action: A Tale of Two Pathways

Upadacitinib and Adalimumab employ distinct mechanisms to quell the inflammatory cascade characteristic of psoriatic arthritis.

Upadacitinib , as a selective JAK1 inhibitor, targets the intracellular signaling pathway of various cytokines that are central to the pathogenesis of PsA.[1][2] By blocking JAK1, Upadacitinib modulates the signaling of key inflammatory mediators, thereby reducing inflammation and immune responses.[1]

Adalimumab , a fully human monoclonal antibody, works by binding specifically to tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3][4][5] This neutralization of TNF-α prevents it from interacting with its cell surface receptors, thereby inhibiting downstream inflammatory processes.[3][4][6]

Signaling_Pathways cluster_Upadacitinib Upadacitinib (JAK Inhibitor) Pathway cluster_Adalimumab Adalimumab (TNF Inhibitor) Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation Nucleus_Upa Nucleus STAT->Nucleus_Upa Translocation Gene_Expression_Upa Inflammatory Gene Expression Nucleus_Upa->Gene_Expression_Upa Transcription Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition TNFa TNF-α TNF_Receptor TNF Receptor TNFa->TNF_Receptor Signaling_Complex Signaling Complex TNF_Receptor->Signaling_Complex Activation NFkB NF-κB Signaling_Complex->NFkB Activation Nucleus_Ada Nucleus NFkB->Nucleus_Ada Translocation Gene_Expression_Ada Inflammatory Gene Expression Nucleus_Ada->Gene_Expression_Ada Transcription Adalimumab Adalimumab Adalimumab->TNFa Neutralization

Figure 1: Simplified signaling pathways of Upadacitinib and Adalimumab.

The SELECT-PsA 1 Trial: A Detailed Examination

The SELECT-PsA 1 trial was a Phase 3, randomized, double-blind, active- and placebo-controlled study designed to evaluate the efficacy and safety of Upadacitinib compared with Adalimumab and placebo in adult patients with active PsA who had an inadequate response to at least one non-biologic DMARD.[7][8]

Experimental Protocol

The trial enrolled 1,704 patients who were randomized in a 1:1:1:1 ratio to one of four treatment arms:[7][8]

  • Upadacitinib 15 mg once daily (oral)

  • Upadacitinib 30 mg once daily (oral)

  • Adalimumab 40 mg every other week (subcutaneous injection)

  • Placebo

The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.[7][8] A multitude of secondary endpoints were also assessed, including higher thresholds of ACR response (ACR50 and ACR70), improvement in skin manifestations as measured by the Psoriasis Area and Severity Index (PASI), and patient-reported outcomes.[7]

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms (24 Weeks) cluster_endpoints Endpoints & Analysis Patient_Population 1,704 Patients with Active PsA (Inadequate Response to non-bDMARDs) Randomization Randomization (1:1:1:1) Patient_Population->Randomization UPA15 Upadacitinib 15 mg QD Randomization->UPA15 UPA30 Upadacitinib 30 mg QD Randomization->UPA30 ADA Adalimumab 40 mg EOW Randomization->ADA PBO Placebo Randomization->PBO Week12 Week 12 Primary Endpoint: ACR20 Response UPA15->Week12 UPA30->Week12 ADA->Week12 PBO->Week12 Secondary_Endpoints Secondary Endpoints: ACR50/70, PASI75/90/100, Patient-Reported Outcomes Week12->Secondary_Endpoints Week24_56_104 Long-Term Follow-up: Weeks 24, 56, and 104 Secondary_Endpoints->Week24_56_104

Figure 2: Experimental workflow of the SELECT-PsA 1 trial.

Efficacy: A Quantitative Comparison

The SELECT-PsA 1 trial demonstrated that both doses of Upadacitinib were superior to placebo at week 12.[8] When compared to Adalimumab, the 30 mg dose of Upadacitinib showed superiority in achieving an ACR20 response at week 12, while the 15 mg dose was non-inferior.[7][8] These efficacy benefits were largely maintained or improved through 56 and 104 weeks of treatment.[9][10][11]

Joint Disease Activity
EndpointTimepointUpadacitinib 15 mgUpadacitinib 30 mgAdalimumab 40 mgPlacebo
ACR20 Week 1270.6%78.5%65.0%36.2%
ACR50 Week 1239.5%51.9%38.6%13.0%
ACR70 Week 1219.3%25.1%14.8%3.3%
ACR20 Week 5675.0%80.0%69.0%N/A
ACR50 Week 5654.0%60.0%48.0%N/A
ACR70 Week 5633.0%41.0%25.0%N/A
ACR20 Week 10469.0%69.5%63.4%N/A

Data sourced from SELECT-PsA 1 trial results.[8][9][11][12]

Skin Manifestations in Patients with ≥3% BSA Psoriasis
EndpointTimepointUpadacitinib 15 mgUpadacitinib 30 mgAdalimumab 40 mgPlacebo
PASI75 Week 1662.9%62.6%56.7%21.0%
PASI90 Week 1642.4%44.8%37.1%8.8%
PASI100 Week 1623.3%25.1%15.6%2.5%
PASI75 Week 5668.0%72.0%60.0%N/A
PASI90 Week 5654.0%58.0%46.0%N/A
PASI100 Week 5636.0%42.0%27.0%N/A

Data sourced from SELECT-PsA 1 trial results.[9][11][13]

Safety Profile

The safety analysis of the SELECT-PsA 1 trial revealed that adverse events were more frequent with Upadacitinib compared to placebo.[8] Through 104 weeks, the safety profile of Upadacitinib was generally comparable to Adalimumab, though some differences were noted.[11][14]

Adverse Event (Events per 100 Patient-Years)Upadacitinib 15 mgUpadacitinib 30 mgAdalimumab 40 mg
Any Treatment-Emergent Adverse Event 281.1333.9265.9
Serious Infections 9.1 events/100 PY (at 56 weeks)12.3 events/100 PY (at 56 weeks)N/A
Herpes Zoster Numerically higher with UpadacitinibNumerically higher with UpadacitinibLower than Upadacitinib
Anemia, Neutropenia, Lymphopenia Numerically higher with UpadacitinibNumerically higher with UpadacitinibLower than Upadacitinib
Elevated Creatine Phosphokinase Numerically higher with UpadacitinibNumerically higher with UpadacitinibLower than Upadacitinib
Malignancies (excluding NMSC) Similar across groupsSimilar across groupsSimilar across groups
Non-Melanoma Skin Cancer (NMSC) Higher than AdalimumabHigher than AdalimumabLower than Upadacitinib
Major Adverse Cardiovascular Events (MACE) Similar across groupsSimilar across groupsSimilar across groups
Venous Thromboembolism (VTE) Similar across groupsSimilar across groupsSimilar across groups

Data sourced from SELECT-PsA 1 trial results.[9][11][13][15] It is important to note that patients treated with Upadacitinib had higher rates of serious infection, lymphopenia, nonmelanoma skin cancer (NMSC), and herpes zoster compared with adalimumab.[15]

Conclusion

The SELECT-PsA 1 trial provides robust, long-term data demonstrating that Upadacitinib is an effective treatment for psoriatic arthritis, with the 30 mg dose showing superiority over Adalimumab in achieving ACR20 at week 12 and both doses maintaining or improving responses across various domains through 104 weeks.[7][8][10][11] The efficacy of Upadacitinib extends to both joint and skin manifestations of the disease.[13] The safety profile of Upadacitinib was generally comparable to Adalimumab, although numerically higher rates of certain adverse events, such as herpes zoster and elevated creatine phosphokinase, were observed with Upadacitinib.[11] No new safety risks were identified with longer-term exposure to Upadacitinib.[10][11] This head-to-head comparison offers valuable information for researchers, scientists, and drug development professionals in understanding the relative positioning of these two important therapeutic options for psoriatic arthritis.

References

Upadacitinib (B 494): A Comparative Analysis of Efficacy in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Upadacitinib's performance with alternative therapies, supported by experimental data.

Upadacitinib, formerly known as ABT-494, is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated efficacy in the treatment of several autoimmune and inflammatory diseases. This guide provides a comparative analysis of Upadacitinib's efficacy in primary human cells against other relevant inhibitors, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy in Primary Human Leukocytes

The efficacy of Upadacitinib has been extensively evaluated in primary human cells, particularly in leukocyte subpopulations, by measuring the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Upadacitinib compared to other Janus kinase (JAK) inhibitors, Tofacitinib and Baricitinib, across various cytokine signaling pathways crucial to immune response.

CytokineSignaling PathwayCell TypeUpadacitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)
IL-2JAK1/JAK3T Cells531193
IL-4JAK1/JAK3T Cells2137239
IL-6JAK1/JAK2Monocytes458044
IL-15JAK1/JAK3T Cells4318134
IL-21JAK1/JAK3T Cells4612113
IFN-γJAK1/JAK2T Cells6110743
GM-CSFJAK2/JAK2Monocytes310187959

Table 1: Comparative IC50 values of Upadacitinib and other JAK inhibitors on cytokine-induced STAT phosphorylation in human T cells and monocytes. Data compiled from studies on human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is critical for the signaling of numerous cytokines and growth factors that are implicated in inflammation and immune function. By inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines such as IL-6 and IFN-γ, thereby reducing immune cell activation, proliferation, and differentiation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK1->STAT3 3. Phosphorylation JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization Upadacitinib Upadacitinib (B 494) Upadacitinib->JAK1 Inhibition Gene Gene Transcription (Inflammatory Mediators) pSTAT3_dimer->Gene 5. Translocation & Transcription Activation

Upadacitinib's mechanism of action in the JAK-STAT pathway.

Experimental Protocols

The following is a representative protocol for assessing the efficacy of Upadacitinib in primary human cells by measuring the inhibition of cytokine-induced STAT phosphorylation.

1. Isolation of Primary Human Cells:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • For specific leukocyte subpopulations, further purification is performed using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. Cell Culture and Drug Treatment:

  • Isolated cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Cells are pre-incubated with a range of concentrations of Upadacitinib or comparator compounds (e.g., Tofacitinib, Baricitinib) for a specified period (e.g., 1-2 hours).

3. Cytokine Stimulation:

  • Following pre-incubation with the inhibitors, cells are stimulated with a specific cytokine (e.g., IL-6, IFN-γ) at a predetermined optimal concentration to induce STAT phosphorylation.

4. Cell Lysis and Protein Quantification:

  • After cytokine stimulation, cells are lysed to extract total protein.

  • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

5. Measurement of STAT Phosphorylation:

  • The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using methods such as:

    • Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for pSTAT and cell surface markers to identify different leukocyte subpopulations.

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pSTAT and total STAT.

    • ELISA: A quantitative immunoassay to measure the concentration of pSTAT in the cell lysates.

6. Data Analysis:

  • The ratio of pSTAT to total STAT is calculated for each treatment condition.

  • The percentage of inhibition of STAT phosphorylation is determined relative to the cytokine-stimulated control (without inhibitor).

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.

cluster_workflow Experimental Workflow for In Vitro Efficacy start Start: Isolate Primary Human Cells (e.g., PBMCs) culture Culture Cells and Pre-incubate with Inhibitors (Upadacitinib, Alternatives) start->culture stimulate Stimulate with Cytokine (e.g., IL-6) culture->stimulate lyse Cell Lysis and Protein Extraction stimulate->lyse quantify Quantify Phosphorylated STAT (e.g., Phosflow, ELISA) lyse->quantify analyze Data Analysis: Calculate IC50 Values quantify->analyze end End: Comparative Efficacy Determined analyze->end

A generalized workflow for assessing JAK inhibitor efficacy.

Alternatives to Upadacitinib

In the context of in vitro studies on primary human immune cells, several alternatives to Upadacitinib can be considered for comparative analysis, each with a distinct selectivity profile for the JAK family of kinases.

CompoundPrimary Target(s)Notes
Tofacitinib JAK1/JAK3A pan-JAK inhibitor with a well-established profile. Often used as a benchmark in JAK inhibitor studies.
Baricitinib JAK1/JAK2Another clinically approved JAK inhibitor with a different selectivity profile compared to Upadacitinib.
Adalimumab TNF-αA monoclonal antibody that targets a different inflammatory pathway (TNF-α signaling). Useful for comparing different mechanisms of action.
Ruxolitinib JAK1/JAK2A potent JAK inhibitor, particularly against JAK1 and JAK2.

Table 2: Alternative compounds for comparative in vitro studies.

This guide provides a foundational overview of Upadacitinib's efficacy in primary human cells. For more in-depth analysis and specific experimental conditions, researchers are encouraged to consult the primary literature. The provided data and protocols offer a starting point for the design and interpretation of studies investigating the immunomodulatory effects of Upadacitinib and related compounds.

In vitro comparison of B 494 and filgotinib on cytokine signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparison of Upadacitinib (ABT-494) and Filgotinib on Cytokine Signaling

For the purposes of this guide, "B 494" has been interpreted as a likely reference to ABT-494, the investigational name for upadacitinib.

This guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors, upadacitinib and filgotinib, with a focus on their effects on cytokine signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Upadacitinib and Filgotinib

Upadacitinib (also known as ABT-494) and filgotinib are both small molecule inhibitors that target the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical for the intracellular signaling of numerous cytokines that are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1] By inhibiting JAKs, these drugs can modulate the inflammatory response.[1] Both upadacitinib and filgotinib are recognized for their selectivity towards JAK1.[2][3]

Upadacitinib is a selective JAK1 inhibitor, demonstrating approximately 60-fold selectivity for JAK1 over JAK2 and over 100-fold selectivity over JAK3 in cellular assays.[2] Filgotinib is also a JAK1-preferential inhibitor, with studies indicating it is about 30-fold more selective for JAK1 than JAK2 in cellular and whole blood assays.[3] A comparative analysis has suggested that filgotinib exhibits the greatest selectivity for JAK1-dependent pathways among several JAK inhibitors, including upadacitinib.[4]

Comparative Analysis of In Vitro Potency

The primary mechanism for evaluating the in vitro efficacy of JAK inhibitors is by measuring the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors.

Table 1: Comparative IC50 Values (nM) for Inhibition of STAT Phosphorylation
Cytokine StimulusPathwayCell TypeUpadacitinib (nM)Filgotinib (nM)
IL-6JAK1/JAK2Monocytes33110
IFN-αJAK1/TYK2CD4+ T-cells1491
IFN-γJAK1/JAK2Neutrophils46>10,000
IL-4JAK1/JAK3CD4+ T-cells55810
IL-2JAK1/JAK3T-cells65580
IL-15JAK1/JAK3NK Cells3 - 12315
GM-CSFJAK2/JAK2Monocytes2301,600

Data compiled from multiple in vitro studies. Absolute values can vary based on specific experimental conditions.

Signaling Pathways and Experimental Workflow

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Docking pJAK JAK-P JAK->pJAK 3. Autophosphorylation pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation pSTAT STAT-P STAT->pSTAT Dimer STAT-P Dimer pSTAT->Dimer 7. Dimerization DNA DNA Dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 9. Transcription

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.

Experimental Workflow for In Vitro Comparison

The following diagram outlines the typical workflow for comparing the effects of JAK inhibitors on cytokine signaling in vitro.

Experimental_Workflow Incubation Incubate with Upadacitinib or Filgotinib Stimulation Cytokine Stimulation Incubation->Stimulation Staining Fix, Permeabilize & Stain for pSTAT Stimulation->Staining Analysis Flow Cytometry Analysis Staining->Analysis IC50 IC50 Curve Generation Analysis->IC50

Caption: Workflow for in vitro assessment of JAK inhibitor potency on cytokine-induced STAT phosphorylation.

Logical Flow of Comparative Analysis

This diagram illustrates the logical process for the comparative analysis of upadacitinib and filgotinib.

Logical_Flow Compound_Selection Compound Selection: Upadacitinib & Filgotinib Assay_Design Assay Design: pSTAT Inhibition Assay Compound_Selection->Assay_Design Data_Collection Data Collection: IC50 Values for Multiple Cytokines Assay_Design->Data_Collection Data_Analysis Data Analysis: Potency & Selectivity Comparison Data_Collection->Data_Analysis Conclusion Conclusion: Comparative Profile of JAK Inhibition Data_Analysis->Conclusion

Caption: Logical framework for the comparative analysis of upadacitinib and filgotinib.

Experimental Protocols

Phospho-STAT (pSTAT) Flow Cytometry Assay

This protocol is a generalized procedure for assessing the in vitro potency of JAK inhibitors.[4]

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Alternatively, use whole blood, diluting it 1:1 with RPMI 1640 medium.

2. Compound Incubation:

  • Prepare serial dilutions of upadacitinib and filgotinib in a suitable solvent (e.g., DMSO) and then in culture medium.

  • Add the diluted compounds to the cells in a 96-well plate and incubate for a specified period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.

3. Cytokine Stimulation:

  • Prepare a stock solution of the desired cytokine (e.g., IL-6, IFN-α) at a concentration known to induce a robust STAT phosphorylation response (typically at its EC80).

  • Add the cytokine to the cell/compound mixture and incubate for a short period (e.g., 15-30 minutes) at 37°C.

4. Cell Fixation and Permeabilization:

  • Fix the cells by adding a fixation buffer (e.g., BD Cytofix™) to stop the signaling cascade.

  • Permeabilize the cells using a permeabilization buffer (e.g., BD Perm/Wash™ Buffer I) to allow intracellular antibody staining.

5. Antibody Staining:

  • Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT1, PE anti-pSTAT3).

  • Include antibodies for cell surface markers (e.g., CD4, CD8, CD14) to identify specific immune cell subpopulations.

  • Incubate with antibodies for 30-60 minutes at room temperature in the dark.

6. Flow Cytometry Analysis:

  • Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer.

  • Acquire data on a flow cytometer, collecting events for each sample.

  • Gate on the specific cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

7. Data Analysis:

  • Calculate the percentage of inhibition of pSTAT for each drug concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Conclusion

Both upadacitinib and filgotinib are potent inhibitors of JAK1-mediated cytokine signaling in vitro. The presented data indicates that while both drugs show a preference for JAK1, there are differences in their selectivity profiles and their potency against specific cytokine pathways. Upadacitinib generally demonstrates lower IC50 values across several JAK1-dependent pathways compared to filgotinib. Notably, filgotinib shows markedly less potency against the JAK1/JAK2-dependent IFN-γ pathway and the JAK2/JAK2-dependent GM-CSF pathway, highlighting its greater selectivity for JAK1. These in vitro profiles provide a basis for understanding their mechanisms of action and may help in interpreting their clinical efficacy and safety profiles. Further research and head-to-head clinical trials are necessary to fully elucidate the clinical implications of these in vitro differences.

References

Upadacitinib Clinical Trial Outcomes: A Meta-analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Upadacitinib (Rinvoq®), a selective Janus kinase (JAK) 1 inhibitor. It is designed to offer an objective comparison of its performance against placebos and active comparators across its approved indications, supported by experimental data from pivotal clinical trials.

Mechanism of Action

Upadacitinib is an oral, selective JAK1 inhibitor.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is crucial in the pathophysiology of numerous immune-mediated inflammatory diseases.[3][4] Cytokines, which are key mediators of the inflammatory response, bind to their receptors, leading to the activation of JAKs. This, in turn, phosphorylates STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. By selectively inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), that are implicated in various autoimmune conditions.[1][5]

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Translocation Inflammation Inflammation Gene_Transcription->Inflammation Cytokine Cytokine Cytokine->Cytokine_Receptor Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Figure 1: Upadacitinib's Mechanism of Action in the JAK-STAT Pathway.

Efficacy in Rheumatoid Arthritis

Meta-analyses of clinical trials in patients with moderate to severe rheumatoid arthritis (RA) have demonstrated the efficacy of Upadacitinib. The SELECT-COMPARE study, a Phase 3 trial, showed that Upadacitinib was superior to both placebo and adalimumab in achieving clinical remission at week 12.[6] In this trial, patients had an inadequate response to methotrexate.[6] Another study, SELECT-SWITCH, which was a Phase 3b/4 head-to-head trial, compared switching to Upadacitinib versus cycling to another TNF inhibitor (adalimumab) in patients with an inadequate response to a TNF inhibitor.[7][8] Results showed that a significantly higher proportion of patients receiving Upadacitinib achieved low disease activity and remission at week 12 compared to those on adalimumab.[7][8]

Outcome MeasureUpadacitinib 15 mg + MTXAdalimumab 40 mg + MTXPlacebo + MTX
ACR20 at Week 12 71%63%36%
ACR50 at Week 12 45%29%15%
ACR70 at Week 12 25%13%5%
DAS28-CRP <2.6 (Remission) at Week 12 29%18%6%
Data from the SELECT-COMPARE trial.[6]

Efficacy in Atopic Dermatitis

For moderate to severe atopic dermatitis (AD), Upadacitinib has shown significant efficacy in improving skin clearance and reducing itch.[9][10] A network meta-analysis of three 16-week clinical trials highlighted the superior efficacy of Upadacitinib 30 mg/day.[9] The LEVEL UP trial, a head-to-head study, is comparing Upadacitinib (starting at 15 mg once daily) with dupilumab in adolescents and adults.[11]

Outcome Measure (at Week 16)Upadacitinib 15 mg + TCSUpadacitinib 30 mg + TCSPlacebo + TCS
EASI-75 65%77%26%
EASI-90 42%60%11%
IGA 0/1 (Clear or Almost Clear) 36%50%8%
Worst Pruritus NRS Improvement ≥4 52%66%12%
Data from a pooled analysis of Phase 3 trials in atopic dermatitis. EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; NRS: Numeric Rating Scale; TCS: Topical Corticosteroids.[9]

Efficacy in Psoriatic Arthritis

In patients with active psoriatic arthritis (PsA), Upadacitinib has demonstrated improvements in both joint and skin manifestations. The SELECT-PsA 1 and SELECT-PsA 2 Phase 3 trials evaluated Upadacitinib in patients with an inadequate response to non-biologic DMARDs and biologic DMARDs, respectively.[12][13][14] In SELECT-PsA 1, Upadacitinib showed sustained efficacy through 104 weeks, with clinical responses that were similar or greater than adalimumab.[12]

Outcome Measure (at Week 12)Upadacitinib 15 mgUpadacitinib 30 mgPlaceboAdalimumab 40 mg
ACR20 71%79%36%65%
ACR50 39%52%13%39%
ACR70 16%25%3%15%
PASI 75 59%63%18%63%
Data from the SELECT-PsA 1 trial.[14]

Efficacy in Inflammatory Bowel Disease

Ulcerative Colitis: For moderate to severe ulcerative colitis (UC), Upadacitinib has been shown to induce and maintain clinical remission.[15][16][17] The U-ACHIEVE and U-ACCOMPLISH induction studies and the U-ACHIEVE maintenance study demonstrated the efficacy of Upadacitinib.[18][19] A meta-analysis of eight studies showed a pooled clinical remission rate of 25.4% and a clinical response rate of 72.6% for patients with ulcerative colitis treated with Upadacitinib.[15]

Outcome MeasureUpadacitinib 45 mg (Induction)Placebo (Induction)Upadacitinib 15 mg (Maintenance)Upadacitinib 30 mg (Maintenance)Placebo (Maintenance)
Clinical Remission (Week 8) 26%5%42% (Week 52)52% (Week 52)12% (Week 52)
Endoscopic Improvement (Week 8) 36%7%49% (Week 52)62% (Week 52)14% (Week 52)
Data from the U-ACHIEVE and U-ACCOMPLISH trials.[20][21]

Crohn's Disease: In patients with moderate to severe Crohn's disease (CD), Upadacitinib has also shown efficacy.[22][23] The U-EXCEED, U-EXCEL, and U-ENDURE Phase 3 studies confirmed its ability to induce rapid clinical remission and maintain long-term efficacy.[22] A meta-analysis reported a pooled clinical remission rate of 45.8% and a clinical response rate of 53.6% for Crohn's disease patients.[15]

Outcome Measure (at Week 12)Upadacitinib 45 mg InductionPlacebo
Clinical Remission (CDAI) 39%22%
Endoscopic Response 35%4%
Data from the U-EXCEED induction trial.[23]

Efficacy in Axial Spondyloarthritis

For active ankylosing spondylitis (AS), Upadacitinib has been shown to be effective in patients who are naive to biologic DMARDs as well as those with an inadequate response to them.[5][24][25] The SELECT-AXIS 1 (bDMARD-naïve) and SELECT-AXIS 2 (bDMARD-inadequate response) trials demonstrated significant improvements in signs and symptoms.[25][26][27]

Outcome Measure (at Week 14)Upadacitinib 15 mgPlacebo
ASAS40 (SELECT-AXIS 1) 52%26%
ASAS40 (SELECT-AXIS 2) 45%18%
ASAS40: Assessment of SpondyloArthritis international Society 40 response.[5][24]

Safety Profile

A meta-analysis of 18 clinical trials involving 9,547 patients found that Upadacitinib generally has a favorable safety profile.[28] Treatment was associated with an increased risk of hepatic disorder, neutropenia, acne, herpes zoster, and increased creatine phosphokinase levels, with the risks of hepatic disorder, neutropenia, and acne showing a dose-dependent relationship.[28] The overall incidence of any adverse event was higher in patients treated with Upadacitinib compared to placebo.[28] Importantly, this meta-analysis did not find a significant association between Upadacitinib treatment and an elevated risk of major adverse cardiovascular events (MACE) or venous thromboembolic events (VTE).[28]

Adverse Event of Special InterestUpadacitinib 15 mgUpadacitinib 30 mgPlacebo
Serious Infections 2.6 (E/100 PY)6.1 (E/100 PY)-
Herpes Zoster More frequent with 30mgMore frequent than 15mg-
Hepatic Disorder Increased riskIncreased risk (dose-dependent)-
Neutropenia Increased riskIncreased risk (dose-dependent)-
Acne Increased riskIncreased risk (dose-dependent)-
Creatine Phosphokinase Elevation Increased riskIncreased risk-
Data from a systematic review and meta-analysis and the SELECT-PsA 2 study. E/100 PY: Events per 100 patient-years.[28][29]

Experimental Protocols

The clinical development of Upadacitinib has been extensive, with numerous Phase 2 and 3 trials. A generalized workflow for these trials is depicted below.

Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Induction_Upa Induction Phase: Upadacitinib Randomization->Induction_Upa Induction_Comparator Induction Phase: Active Comparator or Placebo Randomization->Induction_Comparator Response_Assessment Response Assessment (e.g., Week 12/16) Induction_Upa->Response_Assessment Induction_Comparator->Response_Assessment Maintenance Maintenance Phase Response_Assessment->Maintenance Long_Term_Extension Open-Label Long-Term Extension Maintenance->Long_Term_Extension

Figure 2: Generalized Clinical Trial Workflow for Upadacitinib.

A summary of the methodologies for key Phase 3 clinical trials is provided below.

SELECT-COMPARE (Rheumatoid Arthritis)

  • Design: Randomized, double-blind, placebo- and active-controlled trial.[6]

  • Population: Patients with moderate to severe RA with an inadequate response to methotrexate.[6]

  • Intervention: Patients were randomized to receive Upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable background of methotrexate.[6]

  • Primary Endpoints: Proportion of patients achieving ACR20 response and a 28-joint Disease Activity Score using C-reactive protein (DAS28-CRP) of less than 2.6 at week 12.[6]

SELECT-PsA 1 (Psoriatic Arthritis)

  • Design: Randomized, double-blind, placebo- and active-controlled trial.[12]

  • Population: Adult patients with active PsA who had an inadequate response or intolerance to at least one non-biologic DMARD.[12]

  • Intervention: Patients were randomized to receive Upadacitinib (15 mg or 30 mg once daily), adalimumab (40 mg every other week), or placebo.[12] At week 24, patients on placebo were switched to Upadacitinib.[12]

  • Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.[14]

U-ACHIEVE and U-ACCOMPLISH (Ulcerative Colitis)

  • Design: Two replicate randomized, double-blind, placebo-controlled induction studies, followed by a maintenance study.[19]

  • Population: Adults with moderately to severely active UC.[17]

  • Intervention: In the induction studies, patients were randomized to receive Upadacitinib 45 mg once daily or placebo for 8 weeks. Responders were then re-randomized in the maintenance study to receive Upadacitinib (15 mg or 30 mg once daily) or placebo for 44 weeks.[17][18]

  • Primary Endpoint: Clinical remission at week 8 (induction) and week 52 (maintenance).[18]

U-EXCEED (Crohn's Disease)

  • Design: Multicenter, randomized, double-blind, placebo-controlled induction trial.[23]

  • Population: Adult patients with moderately to severely active Crohn's disease who had an inadequate response or intolerance to biologic therapy.[23]

  • Intervention: Patients received Upadacitinib 45 mg as induction therapy or placebo.[23]

  • Primary Endpoints: Clinical remission and endoscopic response at week 12.[23]

SELECT-AXIS 1 (Ankylosing Spondylitis)

  • Design: Randomized, double-blind, placebo-controlled Phase 2/3 trial.[5]

  • Population: Adult patients with active AS who had an inadequate response to non-steroidal anti-inflammatory drugs and were naive to biologic DMARDs.[5][25]

  • Intervention: Patients were randomized 1:1 to receive oral Upadacitinib 15 mg once daily or placebo for 14 weeks.[5] Patients receiving placebo were switched to Upadacitinib at week 14.[26]

  • Primary Endpoint: Assessment of SpondyloArthritis international Society 40 (ASAS40) response at week 14.[5]

Therapeutic Indications

Upadacitinib is approved for the treatment of several chronic inflammatory diseases. The specific indications may vary by regulatory agency.

cluster_rheumatology Rheumatology cluster_dermatology Dermatology cluster_gastroenterology Gastroenterology Upadacitinib Upadacitinib (Rinvoq®) RA Rheumatoid Arthritis Upadacitinib->RA PsA Psoriatic Arthritis Upadacitinib->PsA AS Ankylosing Spondylitis Upadacitinib->AS nr_axSpA Non-radiographic Axial Spondyloarthritis Upadacitinib->nr_axSpA AD Atopic Dermatitis Upadacitinib->AD Vitiligo Vitiligo (Phase 3) Upadacitinib->Vitiligo Alopecia Alopecia Areata (Phase 3) Upadacitinib->Alopecia UC Ulcerative Colitis Upadacitinib->UC CD Crohn's Disease Upadacitinib->CD

Figure 3: Approved and Investigational Indications for Upadacitinib.

Upadacitinib is also being investigated in Phase 3 trials for other immune-mediated conditions, including vitiligo and alopecia areata.[7][30][31]

References

Belantamab Mafodotin (in combination with Bortezomib and Dexamethasone) vs. Daratumumab (in combination with Bortezomib and Dexamethasone) for Relapsed or Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) against the standard-of-care triplet therapy of daratumumab, bortezomib, and dexamethasone (DVd) for the treatment of adult patients with relapsed or refractory multiple myeloma who have received at least two prior lines of therapy. The data is primarily based on the pivotal DREAMM-7 phase III clinical trial.

Data Presentation

The following tables summarize the key efficacy and safety data from the DREAMM-7 trial, which enrolled 494 patients.[1][2][3][4][5]

Efficacy EndpointBelantamab Mafodotin + Bortezomib + Dexamethasone (BVd)Daratumumab + Bortezomib + Dexamethasone (DVd)Hazard Ratio (HR) [95% CI]
Median Progression-Free Survival (PFS)36.6 months[1]13.4 months[1]0.41 [0.31-0.53][1]
Median Progression-Free Survival (PFS) in 3L+ patients31.3 months[6]10.4 months[6]0.31 [0.21-0.47][6]
Reduction in Risk of Death (Overall Survival) in 3L+ patients51%[5][6]-0.49 [0.32-0.76][6]

Note: 3L+ refers to patients who have received three or more prior lines of therapy.

Experimental Protocols

DREAMM-7 Trial Methodology

The DREAMM-7 study was a multicenter, open-label, randomized phase III clinical trial.[2][3][7]

  • Participants: The trial enrolled 494 patients with relapsed or refractory multiple myeloma who had received at least one prior line of therapy and showed documented disease progression during or after their most recent treatment.[2][3][4]

  • Randomization: Patients were randomized on a 1:1 basis to receive either the BVd or DVd regimen.[2][3][4]

  • Dosing:

    • Belantamab Mafodotin: Administered at a dose of 2.5mg/kg intravenously every three weeks for the first eight cycles, after which it was continued as a single agent.[4][5][7]

    • Daratumumab, Bortezomib, and Dexamethasone: Dosing for these agents followed the standard-of-care protocol.

  • Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS) as assessed by an independent review committee.[4][7]

  • Secondary Endpoints: Secondary endpoints included Overall Survival (OS), Duration of Response (DOR), and Minimal Residual Disease (MRD) negativity rate.[4][7]

Visualizations

Signaling Pathway of Belantamab Mafodotin

cluster_cell Multiple Myeloma Cell BCMA BCMA MMAF MMAF (Cytotoxic Agent) BCMA->MMAF Internalization & Drug Release Microtubules Microtubules Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis Leads to Belantamab_Mafodotin Belantamab Mafodotin (Antibody-Drug Conjugate) Belantamab_Mafodotin->BCMA Binds to BCMA MMAF->Microtubules Inhibits Microtubule Polymerization

Caption: Mechanism of action of Belantamab Mafodotin.

DREAMM-7 Experimental Workflow

cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Cycles cluster_followup Follow-up & Analysis Eligibility Inclusion/Exclusion Criteria Met (Relapsed/Refractory Multiple Myeloma, >=2 Prior Therapies) Group_A BVd Arm (Belantamab Mafodotin + Bortezomib + Dexamethasone) Eligibility->Group_A Randomized Group_B DVd Arm (Daratumumab + Bortezomib + Dexamethasone) Eligibility->Group_B Randomized Treatment_A BVd Administration Group_A->Treatment_A Treatment_B DVd Administration Group_B->Treatment_B Endpoints Primary Endpoint: PFS Secondary Endpoints: OS, DOR, MRD Treatment_A->Endpoints Treatment_B->Endpoints

Caption: High-level workflow of the DREAMM-7 clinical trial.

References

Safety Operating Guide

Material Composition and Safety Information

Author: BenchChem Technical Support Team. Date: November 2025

As a leader in laboratory safety and chemical handling solutions, we are committed to providing clear and accurate information. Our initial research indicates that "B 494" does not refer to a chemical substance but rather to Brady B-494 Color Polyester Labels , which are utilized in laboratory settings for sample identification.[1][2][3]

These labels are designed to withstand harsh laboratory environments, including exposure to various chemicals. This document provides the essential safety and disposal information for these labels based on available data.

Brady B-494 labels are made of polyester with a permanent acrylic adhesive.[2] While specific disposal procedures for these labels are not detailed in the provided search results, general best practices for laboratory waste should be followed.

Key Safety-Related Properties:

  • Chemical Resistance: The labels and their print are resistant to common laboratory chemicals such as ethanol and xylene when used with the R6400 ribbon series.[1][2][3]

  • Temperature Resistance: They can withstand a wide temperature range, from -320.8°F to 158°F (-196°C to 70°C), making them suitable for use in liquid nitrogen and hot water baths.[2]

  • Compliance: The labels are RoHS compliant.[2]

Disposal Procedures

Specific disposal instructions for Brady B-494 labels are not provided in the search results. However, based on their material composition (polyester and acrylic adhesive), the following general guidance for non-hazardous laboratory plastic waste should be considered, in accordance with your institution's waste management policies:

General Disposal Workflow

start Begin Disposal Process check_contamination Is the B-494 label contaminated with hazardous material? start->check_contamination hazardous_waste Dispose of as hazardous waste (follow institutional protocol) check_contamination->hazardous_waste Yes non_hazardous_waste Dispose of in general laboratory plastic waste check_contamination->non_hazardous_waste No end_process End Disposal hazardous_waste->end_process non_hazardous_waste->end_process

Caption: Disposal decision workflow for B-494 labels.

Step-by-Step Guidance:

  • Decontamination: If the labels are affixed to containers that held hazardous materials, the entire item may need to be treated as hazardous waste. Consult your institution's guidelines for decontaminating labware.

  • Segregation: Uncontaminated labels and labware can typically be disposed of with other non-hazardous solid waste. If the labels are on single-use plastics, they should be disposed of in the appropriate solid waste stream.

  • Institutional Policies: Always adhere to your organization's specific protocols for waste management and disposal. These protocols will supersede any general guidance.

Summary of B-494 Label Properties

PropertyDescription
Material Polyester[1]
Adhesive Permanent Acrylic[2]
Finish Matte[1]
Chemical Resistance Resistant to common lab chemicals like ethanol and xylene (with R6400 ribbon).[1][2][3]
Temperature Range -320.8°F to 158°F (-196°C to 70°C)[2]
Compliance RoHS Compliant[2]

Given that B-494 refers to a solid polyester label rather than a chemical agent, experimental protocols and signaling pathways are not applicable. The provided information is intended to ensure the safe handling and disposal of these labels within a laboratory setting. For comprehensive safety information, it is always recommended to consult the manufacturer's official documentation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.